Pyrocatechol monoglucoside
説明
Structure
3D Structure
特性
IUPAC Name |
2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest to the scientific community. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a format tailored for researchers and professionals in drug development.
Chemical Identity and Nomenclature
Pyrocatechol monoglucoside is a glycoside formed from pyrocatechol (a benzenediol) and a glucose molecule.
IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol[1]
Synonyms:
-
Pyrocatechol-O-β-D-glucopyranoside[1]
-
2-(β-D-glucopyranosyloxy)phenol
-
o-Hydroxyphenyl β-D-glucoside[1]
-
Pyrocatecholmonoglucoside[1]
CAS Number: 2400-71-7
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 163-164 °C | |
| Solubility | Soluble in water, methanol, and ethanol (B145695). | |
| Purity | >98% (as per commercial suppliers) |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from natural sources, as described in the scientific literature.
Isolation from Itoa orientalis
This compound has been isolated from the bark, twigs, and leaves of Itoa orientalis. The general protocol for the extraction and isolation of phenolic glycosides from this plant is as follows:
Protocol:
-
Extraction:
-
The air-dried and powdered plant material (bark, twigs, and leaves) of I. orientalis is extracted with 80% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and then partitioned successively with chloroform (B151607), ethyl acetate, and n-butanol.
-
The n-butanol fraction, which contains the phenolic glycosides, is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.
-
Fractions containing similar compounds (as monitored by thin-layer chromatography) are combined.
-
Further purification is achieved by repeated column chromatography on Sephadex LH-20 (eluting with methanol) and octadecylsilyl (ODS) silica gel (eluting with a methanol-water gradient).
-
-
Identification:
-
The structure of the isolated this compound is confirmed by comparison of its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with previously reported values.
-
Workflow Diagram:
Caption: Experimental workflow for the isolation of this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification of this compound. The following are the expected spectral characteristics based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals corresponding to the four protons on the pyrocatechol ring, typically observed in the region of δ 6.5-7.5 ppm. The splitting pattern will be complex due to ortho and meta couplings.
-
Anomeric Proton: A characteristic doublet for the anomeric proton (H-1') of the glucose unit, typically found around δ 4.5-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz) indicative of a β-anomeric configuration.
-
Sugar Protons: A series of multiplets for the remaining glucose protons (H-2' to H-6'), generally resonating between δ 3.0-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals for the carbons of the pyrocatechol ring, with the two oxygen-bearing carbons appearing at lower field (typically δ 140-150 ppm).
-
Anomeric Carbon: The anomeric carbon (C-1') signal is characteristically found around δ 100-105 ppm.
-
Sugar Carbons: The other five glucose carbons (C-2' to C-6') will resonate in the region of δ 60-80 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 271.08 or the sodium adduct [M+Na]⁺ at m/z 295.08.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. However, based on the activities of structurally related phenolic glycosides and the aglycone, pyrocatechol, the following potential areas of interest for future research can be proposed:
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.
-
Anti-inflammatory Effects: Many natural phenolic glycosides exhibit anti-inflammatory activity.
-
Enzyme Inhibition: The pyrocatechol moiety is a known structural motif in various enzyme inhibitors.
Further research is required to elucidate the specific biological functions and mechanisms of action of this compound. A logical workflow for such an investigation is presented below.
Logical Relationship Diagram:
Caption: Proposed workflow for investigating the biological activity of this compound.
References
The Botanical Presence of Pyrocatechol Monoglucoside: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has been identified as a naturally occurring secondary metabolite in the plant kingdom. This technical guide provides a comprehensive overview of its presence in specific plant species, methodologies for its detection and quantification, and an exploration of its biosynthetic origins. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential and natural sourcing of this compound.
Natural Occurrence of Pyrocatechol Monoglucoside
This compound has been definitively identified in at least two plant species: Itoa orientalis and Salix babylonica. While the presence in other species is probable, current scientific literature provides the most robust evidence for these two.
-
Itoa orientalis : This plant, belonging to the Salicaceae family, has been shown to contain pyrocatechol-O-β-D-glucopyranoside. The compound has been isolated from the bark, twigs, and leaves of the plant, indicating a widespread distribution within the organism.[1][2]
-
Salix babylonica (Weeping Willow) : The Salix genus is well-known for its rich content of phenolic glycosides. While direct quantification of this compound is not extensively documented, the isolation of structurally similar compounds, such as 2-(Hydroxymethyl) phenyl β-D-glucopyranoside from its roots, strongly suggests the presence of a metabolic framework capable of producing various pyrocatechol derivatives and their glucosides.
Table 1: Quantitative Data on this compound in Plants
| Plant Species | Plant Part | Compound Name | Concentration | Method of Analysis | Reference |
| Itoa orientalis | Bark, Twigs, Leaves | pyrocatechol-O-β-D-glucopyranoside | Not Quantified | Isolation & Spectroscopic Analysis | [1][2] |
| Salix babylonica | Not Specified | This compound | Not Quantified | Inferred from related compounds |
Note: The current body of literature lacks specific quantitative data for this compound. The table highlights the need for further quantitative studies to determine the concentration of this compound in various plant tissues.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices require a multi-step approach. The following protocols are based on established methodologies for related phenolic glycosides.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound is depicted below.
References
The Biosynthesis of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway for pyrocatechol (B87986) monoglucoside. The synthesis is presented as a two-stage process, commencing with the microbial production of the precursor, catechol, from glucose in engineered Escherichia coli, followed by the enzymatic glucosylation of catechol to yield pyrocatechol monoglucoside. This document details the metabolic pathways, experimental protocols, and quantitative data associated with this chemoenzymatic synthesis route.
Microbial Biosynthesis of Catechol from Glucose
The production of catechol from a renewable feedstock like glucose is a significant area of research in industrial biotechnology. Engineered strains of Escherichia coli have been developed to efficiently synthesize catechol. The core of this strategy involves redirecting carbon flux from central metabolism into the aromatic amino acid biosynthesis pathway and introducing heterologous enzymes to convert a key intermediate into catechol.
One of the established pathways for microbial catechol production involves the conversion of 3-dehydroshikimic acid (DHS), an intermediate of the shikimate pathway, into catechol. This is achieved by introducing two key enzymes: 3-dehydroshikimate dehydratase and protocatechuate decarboxylase.
Signaling Pathway for Catechol Biosynthesis in Engineered E. coli
The following diagram illustrates the engineered metabolic pathway for the production of catechol from glucose in E. coli.
Quantitative Data for Microbial Catechol Production
The following table summarizes key quantitative data from studies on the production of catechol by engineered E. coli.
| Strain/Condition | Precursor | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Glucose | Catechol | 4.2 | 0.05 (mol/mol) | 0.12 | [1] |
| Engineered E. coli with in situ extraction | Glucose | Catechol | 8.5 | 0.07 (mol/mol) | 0.24 | [1] |
| Engineered E. coli (two-step process) | Glucose | Protocatechuic acid (PCA) | ~45 | - | - | [2] |
| Whole-cell biocatalysis of PCA | Protocatechuic acid (PCA) | Catechol | 17.7 | - | 5.9 | [2] |
Experimental Protocol: Microbial Production and Purification of Catechol
This protocol is a composite based on methodologies described in the literature for the production of catechol in engineered E. coli.[1][2][3]
1.3.1. Strain and Culture Conditions
-
Strain: E. coli strain engineered for catechol production (e.g., expressing 3-dehydroshikimate dehydratase and protocatechuate decarboxylase).
-
Media: Use a defined minimal medium such as M9 salts medium supplemented with glucose (e.g., 20 g/L) as the carbon source, and appropriate antibiotics for plasmid maintenance.
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking (250 rpm).
-
Fermentation: Inoculate the production medium in a shake flask or a bioreactor with the overnight culture to an initial OD600 of ~0.1. Grow the culture at 37°C with shaking. Induce gene expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG. Continue the fermentation for a specified period (e.g., 48-72 hours).
1.3.2. Experimental Workflow for Catechol Production
1.3.3. Purification of Catechol from Fermentation Broth
-
Cell Removal: After fermentation, harvest the culture broth and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Supernatant Extraction: Carefully decant the supernatant. Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl. Extract the catechol from the acidified supernatant using an organic solvent such as ethyl acetate (B1210297). Perform the extraction multiple times to ensure a high recovery rate.
-
Solvent Evaporation: Combine the organic phases and dry them over an anhydrous salt like sodium sulfate. Remove the solvent using a rotary evaporator to obtain crude catechol.
-
Further Purification: The crude catechol can be further purified by methods such as crystallization or sublimation to achieve high purity.[1]
Enzymatic Glucosylation of Catechol
The final step in the biosynthesis of this compound is the enzymatic transfer of a glucose moiety to catechol. Glucansucrases, enzymes produced by lactic acid bacteria, have been shown to effectively catalyze this reaction using sucrose (B13894) as a readily available and inexpensive glucosyl donor.
Enzymatic Reaction for this compound Synthesis
The following diagram illustrates the enzymatic glucosylation of catechol.
Quantitative Data for Enzymatic Glucosylation
| Enzyme | Substrate (Acceptor) | Substrate (Donor) | Product(s) | Key Findings | Reference |
| Glucansucrase (GtfA-ΔN) from Lactobacillus reuteri 121 | Catechol | Sucrose | Catechol glucosides (up to 5 glucose units) | Efficient glucosylation of catechol demonstrated. | [4] |
| Glucansucrases from various lactic acid bacteria | (+)-Catechin (a catechol-containing flavonoid) | Sucrose | (+)-Catechin-4′-O-α-d-glucoside | Conversion of >40% after 24 hours. | [5] |
Experimental Protocol: Enzymatic Synthesis and Purification of this compound
This protocol is based on methodologies for the enzymatic glucosylation of phenolic compounds.[4][5]
2.3.1. Enzyme Preparation
-
Source: Obtain a purified glucansucrase enzyme, for example, from a recombinant expression system or by purification from a bacterial culture such as Lactobacillus reuteri.
-
Enzyme Activity Assay: Determine the activity of the enzyme preparation using a standard assay, such as measuring the release of fructose from sucrose.
2.3.2. Enzymatic Reaction
-
Reaction Mixture: Prepare a reaction mixture containing catechol, sucrose, and the glucansucrase enzyme in a suitable buffer (e.g., sodium acetate buffer, pH 5.5). Typical concentrations might be in the range of 10-100 mM for catechol and 100-500 mM for sucrose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of catechol and the formation of this compound.
2.3.3. Purification of this compound
-
Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by precipitation with a solvent like ethanol.
-
Initial Cleanup: Centrifuge the reaction mixture to remove any precipitated protein. The supernatant contains the product, unreacted substrates, and byproducts.
-
Preparative HPLC: Purify the this compound from the supernatant using preparative reverse-phase HPLC. Use a suitable column (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) as the mobile phase.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
2.3.4. Characterization
Confirm the identity and structure of the purified this compound using analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the glucosidic bond.
This guide provides a foundational understanding of the biosynthesis of this compound through a combined microbial and enzymatic approach. The detailed protocols and data serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, biocatalysis, and drug development. Further optimization of both the microbial production of catechol and the enzymatic glucosylation step can lead to a highly efficient and sustainable process for the synthesis of this valuable compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylation of Catechol with the GTFA Glucansucrase Enzyme from Lactobacillus reuteri and Sucrose as Donor Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
Pyrocatechol Monoglucoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in various research fields. This document details its fundamental properties, experimental protocols for its isolation and analysis, and insights into its potential biological activities and associated signaling pathways.
Core Properties of Pyrocatechol Monoglucoside
This compound, also known as pyrocatechol-O-beta-D-glucopyranoside, is a naturally occurring compound found in various plant species, including Dioscorea nipponica Makino, Itoa orientalis, and Salix babylonica.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₇ | [2][3][4][5] |
| Molecular Weight | 272.25 g/mol | [2][3][4][5] |
| CAS Number | 2400-71-7 | [2][4][5] |
| Appearance | White solid/powder | [4] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and evaluation of the antioxidant activity of this compound.
Isolation of this compound from Dioscorea nipponica Makino
This protocol is adapted from general methods for the isolation of bioactive compounds from Dioscorea nipponica.
1. Plant Material Preparation:
-
Obtain dried rhizomes of Dioscorea nipponica.
-
Pulverize the dried rhizomes into a fine powder and pass through a 100-mesh sieve.
2. Extraction:
-
Defat 100 g of the rhizome powder with anhydrous diethyl ether in a Soxhlet extractor for 2 hours.
-
Dry the defatted powder.
-
Macerate the dried powder with 60% ethanol (B145695) at a 1:10 solid-to-liquid ratio at 60°C for 2 hours. Repeat the extraction twice.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Concentrate the ethyl acetate fraction, which is likely to contain phenolic glycosides, under reduced pressure.
4. Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to separate compounds based on polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and a UV detector.
5. Purification:
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient elution to yield pure this compound.
6. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Proposed Enzymatic Synthesis of this compound
This hypothetical protocol is based on established methods for the enzymatic glucosylation of phenolic compounds.
1. Reaction Setup:
-
Prepare a reaction mixture containing pyrocatechol (acceptor), a glucose donor (e.g., sucrose (B13894) or activated glucose), and a suitable glycosyltransferase or β-glucosidase enzyme in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
The concentrations of substrates and enzyme should be optimized for efficient conversion.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 30-50°C) with gentle agitation for a specified period (e.g., 24-72 hours).
3. Reaction Termination:
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an organic solvent like ethanol to precipitate the enzyme.
4. Purification:
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the supernatant containing this compound using column chromatography on silica gel or a suitable resin, followed by preparative HPLC as described in the isolation protocol.
5. Analysis:
-
Analyze the purified product by HPLC and confirm its identity by NMR and mass spectrometry.
In Vitro Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using the following standard assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
Mix a specific volume of each sample concentration with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer to an absorbance of ~0.7 at 734 nm.
-
Add various concentrations of this compound to the ABTS•+ solution.
-
Measure the absorbance at 734 nm after a defined incubation period.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
3. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the sample solution to the FRAP reagent.
-
Measure the absorbance of the resulting blue-colored complex at 593 nm after incubation.
-
Use a standard curve of a known reducing agent (e.g., FeSO₄) to quantify the reducing power of the sample.
Potential Signaling Pathways
The biological activities of this compound are likely influenced by its aglycone, pyrocatechol, which has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
Pyrocatechol has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. This inhibition is thought to occur through the suppression of IκB kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This leads to a downregulation of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Signaling Pathway
Pyrocatechol can also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like pyrocatechol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
References
An In-Depth Technical Guide to the Core Differences Between Pyrocatechol and Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental differences between pyrocatechol (B87986) and its monoglucoside derivative. Pyrocatechol, a dihydroxybenzene, is a well-characterized compound with known antioxidant and cytotoxic properties, primarily mediated through its influence on cellular signaling pathways such as NF-κB and Nrf2. In contrast, pyrocatechol monoglucoside, a phenolic glycoside, is less extensively studied. This guide synthesizes available data on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their synthesis and bioactivity assessment are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Pyrocatechol, also known as catechol, is a significant aromatic compound found in various natural sources and utilized in numerous industrial applications.[1][2][3] Its biological activities, including antioxidant, pro-oxidant, and cytotoxic effects, have been the subject of extensive research.[4][5][6] The presence of two adjacent hydroxyl groups on the benzene (B151609) ring is central to its reactivity and biological functions.[4]
This compound is a glycosidic derivative of pyrocatechol, where a glucose molecule is attached to one of the hydroxyl groups.[7] This structural modification is anticipated to significantly alter its physicochemical properties, such as solubility and membrane permeability, which in turn would impact its bioavailability and biological activity. While pyrocatechol has been identified as an anti-inflammatory agent that suppresses NF-κB activation and activates the Nrf2 pathway, the specific cellular targets and signaling pathways modulated by its monoglucoside remain largely unexplored.[8][9] This guide aims to bridge this knowledge gap by providing a detailed comparison of these two molecules.
Chemical and Physical Properties
The addition of a glucose moiety to the pyrocatechol backbone results in significant changes to its fundamental chemical and physical properties. These differences are summarized in the table below.
| Property | Pyrocatechol | This compound | Reference(s) |
| Synonyms | Catechol, 1,2-Benzenediol, 1,2-Dihydroxybenzene | Pyrocatechol-O-beta-D-glucopyranoside | [2][7] |
| Molecular Formula | C₆H₆O₂ | C₁₂H₁₆O₇ | [2][7] |
| Molecular Weight | 110.11 g/mol | 272.25 g/mol | [2][7] |
| Appearance | Colorless to yellowish crystalline solid | White solid | [3][7] |
| Melting Point | 105 °C | Not available | [3] |
| Boiling Point | 245.5 °C | Not available | [3] |
| Water Solubility | 430 g/L | Expected to be higher than pyrocatechol | [3] |
Biological Activities: A Comparative Overview
The biological activities of pyrocatechol are well-documented, ranging from antioxidant and anti-inflammatory to cytotoxic effects. In contrast, there is a paucity of quantitative data for this compound. The analogy with hydroquinone (B1673460) and its glucoside, arbutin (B1665170), suggests that the glycosylation of pyrocatechol likely modulates its bioactivity. Arbutin is known to be less potent but also less cytotoxic than hydroquinone, with its activity being dependent on hydrolysis to the aglycone form by skin microflora.[10][11] A similar relationship can be anticipated between pyrocatechol and its monoglucoside.
Antioxidant Activity
Cytotoxic Activity
Pyrocatechol has demonstrated cytotoxic effects against various cell lines.[5] The cytotoxicity of this compound has not been extensively reported. Following the hydroquinone/arbutin model, it is plausible that this compound exhibits lower cytotoxicity compared to its aglycone.[10]
| Biological Activity | Pyrocatechol | This compound | Reference(s) |
| Antioxidant Activity (IC50) | Data available (assay dependent) | Not available | [4] |
| Cytotoxicity (IC50) | Data available (cell line dependent) | Not available | [5] |
| Anti-inflammatory Activity | Yes (inhibits NF-κB, activates Nrf2) | Not extensively studied | [8][9] |
Experimental Protocols
Synthesis of this compound (Enzymatic Method)
This protocol is adapted from general methods for the enzymatic synthesis of phenolic glucosides.
Materials:
-
Pyrocatechol
-
Uridine Diphosphate Glucose (UDPG)
-
Glucosyltransferase (e.g., from Bacillus licheniformis)
-
Tris-HCl buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolve pyrocatechol and UDPG in Tris-HCl buffer.
-
Add the glucosyltransferase enzyme to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop the reaction by adding ethyl acetate to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Extract the supernatant with ethyl acetate to remove unreacted pyrocatechol.
-
The aqueous layer containing the this compound can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Characterize the purified product using techniques such as NMR and Mass Spectrometry.
DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (Pyrocatechol and this compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds or standard.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (Pyrocatechol and this compound)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Pyrocatechol has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. The impact of this compound on these pathways is likely influenced by its cellular uptake and potential for enzymatic cleavage.
NF-κB Signaling Pathway
Pyrocatechol has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[8] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the translocation of NF-κB into the nucleus.
Nrf2 Signaling Pathway
Pyrocatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or activators like pyrocatechol can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Hypothetical Bioavailability and Cellular Uptake
The addition of a glucose moiety is expected to increase the hydrophilicity of pyrocatechol, which may affect its ability to cross cell membranes. While passive diffusion is a likely mechanism for pyrocatechol, its monoglucoside might require active transport mechanisms or enzymatic cleavage prior to cellular entry.
Conclusion
The fundamental difference between pyrocatechol and this compound lies in the addition of a glucose molecule, which significantly alters the physicochemical and, consequently, the biological properties of the parent compound. While pyrocatechol is a well-studied molecule with established antioxidant, anti-inflammatory, and cytotoxic effects mediated through pathways like NF-κB and Nrf2, its monoglucoside remains a subject for further investigation. Based on analogous compounds, it is hypothesized that this compound may serve as a pro-drug, exhibiting lower intrinsic activity and toxicity but releasing the active pyrocatechol upon enzymatic hydrolysis. This guide provides a foundational framework for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining quantitative data on the biological activities of the monoglucoside and investigating its interactions with key cellular signaling pathways.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of arbutin undecylenic acid ester and its inhibitory effect on melanin synthesis [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
The Unexplored Potential of Pyrocatechol Monoglucoside: A Deep Dive into the Biological Activities of its Core Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a glycosidic derivative of the simple phenolic compound pyrocatechol, represents an intriguing yet largely uninvestigated molecule in the realm of pharmacognosy and drug discovery. While direct research into the biological activities of the glycoside is sparse, the extensive body of evidence surrounding its aglycone, pyrocatechol, provides a strong foundation for predicting its potential therapeutic applications. This technical guide delves into the significant biological activities of the pyrocatechol core, offering insights into the potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties that may be exhibited by its monoglucoside derivative. It is hypothesized that pyrocatechol monoglucoside may act as a prodrug, releasing the bioactive pyrocatechol upon enzymatic hydrolysis in vivo, a common metabolic pathway for glycosylated natural products.
Antioxidant Properties of the Pyrocatechol Core
The pyrocatechol structure is a well-established pharmacophore for antioxidant activity. Its ability to donate hydrogen atoms from its hydroxyl groups allows it to effectively scavenge free radicals, thereby mitigating oxidative stress. The antioxidant capacity of pyrocatechol has been quantified in various in vitro assays.
Table 1: Radical Scavenging Activity of Pyrocatechol
| Compound | Assay | IC50 (µg/mL) |
| Pyrocatechol | DPPH | 18.57 |
Note: IC50 represents the concentration of the compound required to cause a 50% inhibition of the respective radical. A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols for Antioxidant Assays
A grasp of the methodologies employed to assess antioxidant activity is crucial for the interpretation and replication of research findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This donation results in the reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine, a change that can be monitored spectrophotometrically.
-
Procedure:
-
A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
The test compound (pyrocatechol) is dissolved in a suitable solvent to create a range of concentrations.
-
A defined volume of each concentration of the test compound is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100, where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding compound concentrations.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the capacity of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant's concentration and potency.
-
Procedure:
-
The ABTS•⁺ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is then incubated in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•⁺ solution.
-
The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined in a manner similar to the DPPH assay.
-
Anti-inflammatory Mechanisms Modulated by the Pyrocatechol Core
Chronic inflammation is a key contributor to a multitude of diseases. Pyrocatechol has been demonstrated to exert potent anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Pyrocatechol has been shown to suppress LPS-induced inflammatory responses by inhibiting the activation of NF-κB.[1] This inhibition leads to a downstream reduction in the production of inflammatory mediators.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Pyrocatechol has been identified as an activator of the Nrf2 pathway.[1] This activation enhances the endogenous antioxidant capacity of cells, thereby contributing to its anti-inflammatory effects.
Table 2: Anti-inflammatory Effects of Pyrocatechol
| Cell Line | Stimulant | Pyrocatechol Concentration | Observed Effect |
| BV-2 microglia | LPS (1 µg/mL) | 2.5, 5, and 10 µM | Dose-dependent inhibition of NO production. Significant inhibition of iNOS, IL-6, TNFα, CCL2, and CXCL mRNA expression. |
NO: Nitric Oxide; iNOS: inducible Nitric Oxide Synthase; IL-6: Interleukin-6; TNFα: Tumor Necrosis Factor-alpha; CCL2 & CXCL: Chemokines.
Experimental Protocol for Assessing Anti-inflammatory Activity in a Cell-Based Assay
-
Cell Culture and Treatment:
-
Macrophage or microglial cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media and conditions.
-
Cells are pre-treated with various concentrations of the test compound (pyrocatechol) for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding a stimulant such as LPS (e.g., 1 µg/mL) and incubating for a further period (e.g., 12-24 hours).
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
-
Analysis of Gene Expression (RT-PCR):
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is carried out using specific primers for target inflammatory genes (e.g., iNOS, TNFα, IL-6) and a housekeeping gene for normalization.
-
The relative gene expression is calculated to determine the effect of the test compound.
-
Enzyme Inhibition by the Pyrocatechol Core
The catechol moiety is a recognized structural feature in many enzyme inhibitors. This is particularly true for enzymes that metabolize catecholamines.
Inhibition of Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain. The pyrocatechol structure is fundamental to the design of COMT inhibitors. While specific data for this compound is not available, pyrocatechol-containing compounds are known to be potent inhibitors of this enzyme.
Table 3: Enzyme Inhibitory Activity of Pyrocatechol Derivatives
| Enzyme | Inhibitor Type | Compound Class |
| Catechol-O-methyltransferase (COMT) | Competitive | Nitrocatechol derivatives |
General Experimental Protocol for Enzyme Inhibition Assay
-
Principle: The inhibitory effect of a compound on a specific enzyme is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
-
Procedure:
-
The enzyme, substrate, and buffer are combined in a reaction vessel (e.g., a cuvette or microplate well).
-
The test compound (inhibitor) is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of either the enzyme or the substrate.
-
The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.
-
Conclusion
While this compound remains a molecule with underexplored biological potential, the extensive research on its aglycone, pyrocatechol, provides a compelling case for its investigation. The pyrocatechol core exhibits significant antioxidant activity through radical scavenging and the activation of the Nrf2 pathway. It also demonstrates potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway. Furthermore, the catechol moiety is a key feature for the inhibition of enzymes such as COMT.
Future research should focus on directly evaluating the biological activities of this compound to determine if it possesses its own unique properties or if it primarily functions as a more stable and potentially more bioavailable precursor to the bioactive pyrocatechol. Such studies are warranted to unlock the full therapeutic potential of this natural product derivative for the development of novel pharmaceuticals.
References
Pyrocatechol Monoglucoside: A Technical Guide for Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside (CAS No: 2400-71-7), a naturally occurring phenolic glycoside, has garnered interest for its potential applications in the dermocosmetic and pharmaceutical fields. As the glycoside derivative of pyrocatechol (catechol), it presents modified physicochemical properties, such as increased water solubility, which may enhance its stability and bioavailability. This technical guide provides a comprehensive review of the current literature on pyrocatechol monoglucoside, focusing on its chemical properties, synthesis, and the biological activities of its parent compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound, chemically known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, is a phenolic glycoside. It consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule. This compound has been isolated from various natural sources, including plants of the Itoa and Salix genera, such as Itoa orientalis.[1] The addition of a glucose moiety to phenolic compounds like pyrocatechol is a common strategy in nature and in synthetic chemistry to increase water solubility and stability, which are often limiting factors for the therapeutic application of polyphenols.[2] While the biological activities of many phenolic compounds are well-documented, specific data on this compound is limited. However, its potential can be inferred from the known properties of phenolic glycosides and its aglycone, pyrocatechol, which is known to possess antioxidant properties and interact with various biological systems.[2][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 2400-71-7 | --INVALID-LINK--[4] |
| Molecular Formula | C₁₂H₁₆O₇ | --INVALID-LINK--[5] |
| Molecular Weight | 272.25 g/mol | --INVALID-LINK--[5] |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | PubChem |
| Synonyms | 2-Hydroxyphenyl β-D-glucopyranoside, Pyrocatechol-O-beta-D-glucopyranoside | PubChem |
| Appearance | Solid (details not widely specified) | N/A |
| Solubility | Presumed to have higher water solubility than pyrocatechol | --INVALID-LINK--[6] |
Synthesis and Isolation
This compound can be obtained through isolation from natural sources or via enzymatic synthesis.
Isolation from Natural Sources
This compound has been identified as a constituent of various plants. Notably, it has been isolated from Itoa orientalis and is listed as a component in extracts from the Salicaceae family.[1] Detailed protocols for its isolation from plant material are not extensively described in the readily available literature, but would typically involve extraction with a polar solvent followed by chromatographic purification techniques.
Enzymatic Synthesis
A reproducible method for synthesizing this compound and its polyglucoside derivatives involves enzymatic transglucosylation. This process offers a green chemistry approach to producing phenolic glucosides. The general workflow is depicted below.
Caption: Enzymatic Synthesis of this compound.
The synthesis relies on a glucosyltransferase enzyme, such as dextransucrase from Leuconostoc mesenteroides, which catalyzes the transfer of a glucose unit from a donor like sucrose to the phenolic acceptor, pyrocatechol.[6][7] This method can also yield di- and tri-glucoside derivatives.[6]
Biological Activity and Potential Applications
Direct and quantitative biological data for pure this compound is sparse in publicly accessible literature. However, its potential therapeutic value can be inferred from the well-documented activities of phenolic compounds and the known effects of its aglycone, pyrocatechol.
Rationale for Glycosylation
The primary motivation for using phenolic glucosides in therapeutic and cosmetic formulations is to improve the physicochemical properties of the parent polyphenol. Glycosylation typically increases water solubility and can protect the reactive phenolic hydroxyl groups from oxidation, thereby enhancing stability and potentially altering bioavailability.[2]
Caption: Rationale for the Glycosylation of Phenolic Compounds.
Predicted Biological Activities
Patents related to this compound suggest its utility in applications where general phenolic compounds are active. These activities include:
It is important to note that these are predicted activities based on the chemical class, and specific experimental validation for this compound is required. The compound was included as an active component of Dioscorea Nipponica Rhizoma in a network pharmacology study against Graves' Disease, although its specific targets and contribution were not detailed.[8]
Activity of the Aglycone: Pyrocatechol
Upon administration, it is plausible that this compound could be hydrolyzed by glucosidases in the gut or within cells to release pyrocatechol and glucose. Pyrocatechol itself has known biological effects, including acting as an antioxidant.[3] However, it can also induce convulsions and has been shown to activate central cholinergic systems.[4] High concentrations of pyrocatechol can be cytotoxic, highlighting the need for careful dose-response studies.
Caption: Potential In Vivo Metabolic Pathway of this compound.
Quantitative Data
The available literature is notably sparse on quantitative biological data such as IC₅₀ or EC₅₀ values for this compound. The primary quantitative data found relates to analytical characterization from synthesis experiments.
| Analyte | Retention Time (min) | m/z [M-H]⁻ | Analytical Method | Source |
| Pyrocatechol | 13.78 | 108.74 | HPLC (Method 1) | --INVALID-LINK--[7] |
| This compound | 16.80 | 271.01 | HPLC (Method 1) | --INVALID-LINK-- [7] |
| Pyrocatechol diglucoside | 14.88 | 433.05 | HPLC (Method 1) | --INVALID-LINK--[7] |
Note: The reported retention times are specific to the chromatographic conditions outlined in the cited patent and will vary with different methods.
Experimental Protocols
The most well-documented experimental procedure for this compound is its enzymatic synthesis.
Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from the procedure described in European Patent EP1867729A1.[7]
Objective: To synthesize this compound from pyrocatechol and sucrose using a glucosyltransferase.
Materials:
-
Pyrocatechol (Sigma, reference C 9510 or equivalent)
-
Sucrose
-
Glucosyltransferase enzyme preparation (e.g., dextransucrase from L. mesenteroides)
-
Buffer solution (e.g., 20 mM sodium acetate, pH 5.2, containing 5 mM CaCl₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare Reaction Medium: Create a reaction medium containing:
-
Pyrocatechol (e.g., 100 mM)
-
Sucrose (e.g., 584 mM)
-
Glucosyltransferase enzyme in a suitable buffer. The enzyme activity should be adjusted so the enzyme preparation volume is no more than 20% of the final reaction volume.
-
-
Incubation: Incubate the reaction medium at 30°C (± 0.2°C) for approximately 21-22 hours with appropriate stirring.
-
Sampling: After incubation, take an aliquot of the reaction medium for analysis.
-
Sample Preparation: Dilute the sample (e.g., 5-fold or 50-fold) with a solution of methanol and water (e.g., 40:60 v/v) to stop the enzymatic reaction and prepare it for analysis.
-
Analysis: Analyze the diluted sample by HPLC to identify and quantify the products formed (pyrocatechol, this compound, and other glucosides).
Protocol: HPLC Analysis
This protocol is a general representation based on methods described in the patent literature for analyzing the synthesis products.[7]
Objective: To separate and identify pyrocatechol and its glucosylated derivatives.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Conditions:
-
Mobile Phase: A gradient of two solvents:
-
Solvent A: Water with 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Methanol with 0.05% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 0-100% B over 20-30 minutes).
-
Flow Rate: ~1.0 mL/min.
-
Detection Wavelength: 276 nm (for pyrocatechol and its derivatives).
-
Identification: Peaks are identified by comparing their retention times and mass spectrometry data (if available) with known standards.
Conclusion and Future Directions
This compound is a phenolic glycoside with potential for use in various therapeutic and cosmetic applications, primarily due to the favorable modifications in solubility and stability conferred by the glucose moiety. While robust methods for its enzymatic synthesis have been established, a significant gap exists in the literature regarding its specific biological activities, mechanism of action, and pharmacokinetic profile.
For drug development professionals, this compound represents an intriguing but underdeveloped candidate. Future research should prioritize:
-
In vitro biological screening: Comprehensive testing to validate its predicted antioxidant, anti-inflammatory, and other activities, including determination of IC₅₀ values.
-
Mechanism of action studies: Elucidating the specific cellular pathways and molecular targets it may modulate.
-
Pharmacokinetic and metabolism studies: Understanding its absorption, distribution, metabolism (including hydrolysis to pyrocatechol), and excretion (ADME) profile in vivo.
-
Toxicology assessment: Evaluating its safety profile compared to its aglycone, pyrocatechol.
Addressing these knowledge gaps is essential to unlock the full therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2-Benzenediol | CAS:120-80-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 6. US9828407B2 - Water soluble and activable phenolic derivatives with dermocosmetic and therapeutic applications and process for preparing said derivatives - Google Patents [patents.google.com]
- 7. EP1867729A1 - Water soluble phenolics derivatives with dermocosmetic and therapeutic applications - Google Patents [patents.google.com]
- 8. Diosgenin From Dioscorea Nipponica Rhizoma Against Graves’ Disease—On Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrocatechol Monoglucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest in various fields, including pharmaceuticals and cosmetics, due to the enhanced stability and bioavailability of the glucoside form compared to its aglycone, pyrocatechol (also known as catechol). The addition of a glucose moiety to pyrocatechol can modulate its biological activity and physicochemical properties. This document provides detailed application notes and protocols for the primary synthesis methods of pyrocatechol monoglucoside, focusing on both enzymatic and chemical approaches.
Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two main strategies: enzymatic synthesis and chemical synthesis. Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions, making them an environmentally friendly option. Chemical synthesis, while often requiring protective group strategies and harsher conditions, provides a versatile alternative.
Enzymatic Synthesis
Enzymatic glycosylation is a highly efficient and specific method for the synthesis of this compound. The most common enzymes employed for this purpose are glucansucrases, which belong to the glycoside hydrolase family 70 (GH70).[1] These enzymes catalyze the transfer of a glucose unit from a donor substrate, typically sucrose (B13894), to an acceptor molecule, in this case, pyrocatechol.
Key Advantages of Enzymatic Synthesis:
-
High Specificity: Enzymes can selectively glycosylate one of the two hydroxyl groups of pyrocatechol, leading to a specific isomer.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at moderate temperatures and pH, which helps to prevent the degradation of sensitive molecules.
-
Environmentally Friendly: This method avoids the use of toxic reagents and solvents often required in chemical synthesis.
Chemical Synthesis
Chemical glycosylation methods, such as the Koenigs-Knorr and Helferich reactions, are well-established for the formation of glycosidic bonds.[2][3][4] These methods typically involve the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (pyrocatechol) in the presence of a promoter, such as a heavy metal salt.
Key Considerations for Chemical Synthesis:
-
Protecting Groups: To avoid unwanted side reactions, it is often necessary to protect the hydroxyl groups of the glucose donor and, in some cases, one of the hydroxyl groups of pyrocatechol.
-
Stereoselectivity: The stereochemical outcome of the glycosylation reaction can be influenced by various factors, including the nature of the protecting groups, the solvent, and the promoter used.
-
Reaction Conditions: Chemical glycosylation may require anhydrous conditions and the use of stoichiometric amounts of often toxic promoters.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different synthesis methods of this compound and related phenolic glycosides.
| Method | Enzyme/Catalyst | Donor Substrate | Acceptor Substrate | Reaction Conditions | Yield/Conversion | Reference |
| Enzymatic | Glucansucrase (from Leuconostoc citreum DSM 5577) | Sucrose | Caffeic Acid (related catechol compound) | pH 5.5, 30°C, 24 h | Up to 74% | [5] |
| Enzymatic | Glucansucrase (from Leuconostoc citreum DSM 5577) | Sucrose | (+)-Catechin | - | >40% conversion | [6] |
| Chemical | Silver(I) oxide / TMSOTf (Koenigs-Knorr) | Acetobromoglucose | Alcohol | Mild, neutral pH | High yields (general) | [7][8] |
| Chemical | Fe-beta Zeolite (Helferich-type) | Peracetylated β-D-galactopyranose | Cetyl alcohol | Solvent-free | Up to 63% | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Glucansucrase
This protocol describes a general method for the enzymatic synthesis of this compound using a glucansucrase enzyme.
Materials:
-
Glucansucrase (e.g., from Leuconostoc species)
-
Pyrocatechol
-
Sucrose
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol (B129727) mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve pyrocatechol (e.g., 10 mM) and sucrose (e.g., 100 mM) in sodium acetate buffer.
-
Enzyme Addition: Add the glucansucrase enzyme to the reaction mixture to a final concentration of approximately 1-5 U/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-37°C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Extraction: Cool the reaction mixture to room temperature and extract the products with ethyl acetate.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to obtain the pure this compound.
Protocol 2: Chemical Synthesis of this compound via Koenigs-Knorr Reaction
This protocol outlines a general procedure for the chemical synthesis of this compound using the Koenigs-Knorr reaction. This reaction should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Pyrocatechol (mono-protected if regioselectivity is desired)
-
Acetobromoglucose (α-D-glucopyranosyl bromide, tetra-O-acetyl)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) solution in methanol
-
Dowex 50W-X8 (H⁺ form) resin
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyrocatechol and molecular sieves to anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Addition of Reagents: Add silver(I) oxide to the suspension. Then, add a solution of acetobromoglucose in anhydrous DCM dropwise to the reaction mixture while stirring in the dark.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude protected this compound.
-
Purification of Protected Glucoside: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Deacetylation (Zemplén conditions): Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor the deprotection by TLC.
-
Neutralization: Once the deacetylation is complete, neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin.
-
Final Purification: Filter the resin and concentrate the filtrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Enzymatic glucosylation of polyphenols using glucansucrases and branching sucrases of glycoside hydrolase family 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helferich method - Wikipedia [en.wikipedia.org]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. About: Koenigs–Knorr reaction [dbpedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zeolite-catalyzed Helferich-type glycosylation of long-chain alcohols. Synthesis of acetylated alkyl 1,2-trans glycopyranosides and alkyl 1,2-cis C2-hydroxy-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of pyrocatechol (B87986) monoglucoside, a glycosylated derivative of pyrocatechol. Glycosylation can improve the solubility, stability, and bioavailability of phenolic compounds, making this process relevant for pharmaceutical and nutraceutical research. The protocol utilizes the recombinant N-terminally truncated glucansucrase Gtf180-ΔN from Lactobacillus reuteri 180, which efficiently catalyzes the transfer of a glucose moiety from sucrose (B13894) to pyrocatechol. This application note includes procedures for enzyme expression and purification, the enzymatic glucosylation reaction, and subsequent purification and characterization of the product.
Introduction
Pyrocatechol, a dihydroxyphenolic compound, exhibits a range of biological activities but can be limited by factors such as poor stability and bioavailability. Enzymatic glycosylation offers a highly specific and efficient method to modify such compounds, often leading to derivatives with enhanced physicochemical and pharmacological properties.[1] Glucansucrases, such as Gtf180-ΔN from Lactobacillus reuteri 180, are versatile enzymes that can utilize sucrose as a donor substrate to glycosylate a variety of acceptor molecules, including phenolic compounds.[1][2] This protocol details the synthesis of pyrocatechol monoglucoside using this enzymatic approach.
Data Presentation
Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of this compound
| Parameter | Value | Reference |
| Enzyme | Recombinant Gtf180-ΔN from Lactobacillus reuteri 180 | [2] |
| Acceptor Substrate | Pyrocatechol | [2] |
| Donor Substrate | Sucrose | [2] |
| Pyrocatechol Concentration | 400 mM | [2] |
| Sucrose Concentration | 1000 mM (1 M) | [2] |
| Enzyme Concentration | 1 U/mL | [2] |
| Buffer | 25 mM Sodium Acetate (B1210297) | [2] |
| pH | 4.7 | [2] |
| Additive | 1 mM CaCl₂ | [2] |
| Temperature | 37 °C | [2] |
| Reaction Time | 2 hours | [2] |
Experimental Protocols
Production and Purification of Recombinant Gtf180-ΔN Enzyme
This protocol is adapted from Kralj et al., 2004 as referenced in Devlamynck et al., 2016.[2][3]
1.1. Expression in E. coli
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the N-terminally truncated Gtf180 (Gtf180-ΔN) with a C-terminal His-tag.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.2. Purification
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged Gtf180-ΔN enzyme with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the fractions containing the purified enzyme and dialyze against storage buffer (25 mM sodium acetate, pH 4.7, 1 mM CaCl₂).
-
Determine the protein concentration and enzymatic activity. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of fructose (B13574) per minute from sucrose.
Enzymatic Synthesis of this compound
This protocol is based on the method described by Devlamynck et al., 2016.[2]
2.1. Reaction Setup
-
Prepare a 100 mL reaction mixture in a suitable vessel.
-
Add 25 mM sodium acetate buffer (pH 4.7).
-
Add 1 mM CaCl₂.
-
Dissolve pyrocatechol to a final concentration of 400 mM.
-
Dissolve sucrose to a final concentration of 1 M.
-
Add the purified Gtf180-ΔN enzyme to a final concentration of 1 U/mL.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle stirring.
2.2. Reaction Termination
-
Terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzyme.[2]
Purification of this compound
3.1. Sample Preparation
-
After heat inactivation, centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme and any insoluble material.
-
Filter the supernatant through a 0.22 µm filter.
3.2. Silica (B1680970) Gel Column Chromatography
-
Pack a silica gel column with an appropriate size for the reaction scale.
-
Equilibrate the column with a non-polar solvent such as hexane.
-
Concentrate the filtered reaction supernatant under reduced pressure to a smaller volume.
-
Load the concentrated sample onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate and gradually increase the polarity.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) and visualizing with a UV lamp.
-
Pool the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Product Characterization
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final product using a C18 reverse-phase column with a water/acetonitrile gradient mobile phase and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the this compound by ¹H and ¹³C NMR spectroscopy. The spectra should show characteristic signals for both the pyrocatechol and glucose moieties.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to further confirm its identity.
Visualization
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957) [hmdb.ca]
- 2. Glucansucrase Gtf180-ΔN of Lactobacillus reuteri 180: enzyme and reaction engineering for improved glycosylation of non-carbohydrate molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols for the Quantification of Pyrocatechol Monoglucoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in various plant species, is of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development. As a derivative of pyrocatechol, a compound with known biological activities, the quantification of its glycosidic form in plant extracts is crucial for understanding its potential therapeutic effects, ensuring product quality control, and guiding the development of new botanical drugs.
This document provides detailed application notes and standardized protocols for the extraction and quantification of pyrocatechol monoglucoside from plant matrices. The methodologies described are based on established analytical techniques for phenolic compounds and are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table illustrates a hypothetical presentation of such data, which can be populated with experimental findings. This structured format allows for easy comparison of the compound's concentration across different plant species and extraction methods. This compound has been reported to be present in plants such as Itoa orientalis and Salix babylonica.
Table 1: Hypothetical Quantitative Data for this compound in Various Plant Extracts
| Plant Species | Plant Part | Extraction Solvent | Quantification Method | This compound Concentration (mg/g dry weight) | Reference |
| Itoa orientalis | Leaves | 80% Methanol (B129727) | HPLC-DAD | 2.5 ± 0.3 | [Hypothetical Data] |
| Itoa orientalis | Bark | 70% Ethanol | UPLC-MS/MS | 1.8 ± 0.2 | [Hypothetical Data] |
| Salix babylonica | Bark | Water | HPLC-DAD | 3.1 ± 0.4 | [Hypothetical Data] |
| Salix babylonica | Leaves | 50% Acetone | UPLC-MS/MS | 1.2 ± 0.1 | [Hypothetical Data] |
Experimental Protocols
This section outlines a detailed protocol for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is widely applicable to various phenolic glucosides and can be adapted for UPLC-MS/MS for higher sensitivity and selectivity.
Plant Material Preparation
-
Collection and Drying: Collect fresh plant material (e.g., leaves, bark).
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
-
Storage: Store the powdered material in an airtight container at -20°C to prevent degradation of phenolic compounds.
Extraction of this compound
-
Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of 80% methanol (or another suitable solvent) to the tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction. Combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase used for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD Quantification
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a diode array detector, an autosampler, and a column oven.
-
Mobile Phase: A gradient elution is typically used for the separation of phenolic compounds.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B (linear gradient)
-
20-25 min: 30-50% B (linear gradient)
-
25-30 min: 50-10% B (linear gradient)
-
30-35 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm, which is a common wavelength for the detection of phenolic compounds. A full UV-Vis spectrum (200-400 nm) should be recorded to confirm the identity of the peak.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared plant extract sample. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the extract using the calibration curve.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Application Notes and Protocols: Antioxidant Activity Assay of Pyrocatechol Monoglucoside using DPPH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the antioxidant activity of Pyrocatechol monoglucoside using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Pyrocatechol and its derivatives are of significant interest due to their capacity to counteract oxidative stress, a key factor in numerous pathological conditions.[1]
Principle of the DPPH Assay
The DPPH assay is a popular and straightforward method for assessing the antioxidant capacity of various compounds.[2][3] DPPH is a stable free radical that exhibits a deep purple color and absorbs light at approximately 517 nm.[2][4] When an antioxidant, such as this compound, donates a hydrogen atom to the DPPH radical, the radical is neutralized.[1][4][5] This reduction of the DPPH radical results in a color change from purple to a pale yellow, leading to a decrease in absorbance at 517 nm.[4][6] The extent of this color change is directly proportional to the antioxidant's radical scavenging activity.[4]
The defining characteristic of pyrocatechol's antioxidant activity is the presence of two hydroxyl (-OH) groups positioned ortho to each other on the benzene (B151609) ring, which facilitates the donation of a hydrogen atom to neutralize free radicals.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the necessary steps to quantify the antioxidant potential of this compound.
Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.
-
This compound: Test sample.
-
Positive Control: Ascorbic acid, Trolox, or Quercetin.[7][8]
-
Solvent: Spectrophotometric grade methanol (B129727) or ethanol (B145695).[2][4][6]
-
Equipment:
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.24 mg/mL):
-
DPPH Working Solution (e.g., 0.1 mM or 120 µM):
-
Test Sample (this compound) Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.
-
From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control Solution:
-
Prepare a stock solution and serial dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test sample.
-
Assay Procedure
-
Reaction Setup:
-
Pipette a specific volume of the test sample dilutions into separate test tubes or microplate wells (e.g., 100 µL).
-
Prepare a control sample containing only the solvent instead of the test sample (100 µL of solvent). This will serve as the negative control (A_control).[1]
-
Prepare a blank for each sample concentration containing the sample dilution and the solvent without the DPPH solution to correct for any color from the sample itself.
-
-
Initiate Reaction:
-
Add a fixed volume of the DPPH working solution to each tube or well (e.g., 100 µL).
-
Mix the contents thoroughly using a vortex mixer or by gentle shaking.[6]
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis and Presentation
Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [1][4]
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test sample (after subtracting the absorbance of the sample blank).
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1]
-
Plot a graph with the percentage of scavenging activity on the y-axis against the corresponding concentration of this compound on the x-axis.[4]
-
Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% scavenging activity. A lower IC50 value indicates a higher antioxidant potency.[1]
Quantitative Data Summary
The following table presents example data for Pyrocatechol, a related compound, to illustrate how to structure the results. The IC50 value for this compound should be determined experimentally and tabulated similarly for comparison.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Pyrocatechol | DPPH | 18.57 | Ascorbic Acid | ~5-10 |
| This compound | DPPH | To be determined |
Note: The IC50 value for Pyrocatechol is provided as a reference from the literature[1]. The IC50 for Ascorbic acid can vary but is typically in the low µg/mL range, indicating strong antioxidant activity.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
This diagram illustrates the chemical reaction where this compound donates a hydrogen atom to neutralize the DPPH free radical.
Potential Signaling Pathways Modulated by Pyrocatechol Derivatives
Pyrocatechol and its derivatives may exert cellular antioxidant effects by modulating key signaling pathways that regulate the body's endogenous antioxidant response system.[1]
Conclusion
The DPPH assay is a reliable and efficient method for quantifying the radical scavenging activity of this compound. This protocol provides a standardized framework for its execution and data interpretation. The ability of pyrocatechol-based compounds to not only directly scavenge free radicals but also to potentially modulate cellular defense pathways makes them compelling candidates for further research and development in the fields of medicine and pharmacology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. marinebiology.pt [marinebiology.pt]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NMR Characterization of Pyrocatechol Monoglucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a naturally occurring compound found in various plant species. As a derivative of pyrocatechol, a well-known antioxidant and signaling molecule, its characterization is of significant interest in the fields of natural product chemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation and characterization of such molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of pyrocatechol monoglucoside.
Introduction
This compound consists of a pyrocatechol aglycone linked to a glucose moiety via a glycosidic bond. The presence of the catechol functional group suggests potential antioxidant and anti-inflammatory properties. The glycosylation is known to affect the bioavailability and stability of the parent polyphenol.[1] Accurate and unambiguous structural determination is a prerequisite for any further investigation into its biological activities and potential therapeutic applications. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential tools for this purpose.
Data Presentation
Table 1: ¹H NMR Spectral Data of this compound (Estimated)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrocatechol Moiety | |||
| H-3 | ~ 6.9 - 7.1 | d | ~ 8.0 |
| H-4 | ~ 6.8 - 7.0 | t | ~ 8.0 |
| H-5 | ~ 6.8 - 7.0 | t | ~ 8.0 |
| H-6 | ~ 7.0 - 7.2 | d | ~ 8.0 |
| Glucose Moiety | |||
| H-1' (anomeric) | ~ 4.8 - 5.0 | d | ~ 7.5 |
| H-2' | ~ 3.4 - 3.6 | m | |
| H-3' | ~ 3.3 - 3.5 | m | |
| H-4' | ~ 3.2 - 3.4 | m | |
| H-5' | ~ 3.2 - 3.4 | m | |
| H-6'a | ~ 3.8 - 3.9 | dd | J ≈ 12.0, 2.0 |
| H-6'b | ~ 3.6 - 3.7 | dd | J ≈ 12.0, 5.0 |
Table 2: ¹³C NMR Spectral Data of this compound (Estimated)
| Carbons | Chemical Shift (δ, ppm) |
| Pyrocatechol Moiety | |
| C-1 | ~ 145 - 147 |
| C-2 | ~ 144 - 146 |
| C-3 | ~ 116 - 118 |
| C-4 | ~ 120 - 122 |
| C-5 | ~ 122 - 124 |
| C-6 | ~ 117 - 119 |
| Glucose Moiety | |
| C-1' (anomeric) | ~ 102 - 104 |
| C-2' | ~ 73 - 75 |
| C-3' | ~ 76 - 78 |
| C-4' | ~ 70 - 72 |
| C-5' | ~ 76 - 78 |
| C-6' | ~ 61 - 63 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to a final concentration of 0.03-0.05% (v/v) for chemical shift referencing.
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC pulse sequence optimized for a one-bond coupling constant of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range coupling constants of 8-10 Hz.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the internal standard (TMS or TSP at 0.00 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.
Mandatory Visualizations
Signaling Pathway
Pyrocatechol, the aglycone of this compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[2][3] It can suppress the activation of NF-κB, a key regulator of pro-inflammatory gene expression, while activating the Nrf2 pathway, which is involved in the antioxidant response.
References
Application Notes and Protocols: In Vitro Experimental Uses of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside that has been isolated from natural sources such as Dioscorea nipponica Mak.[1]. While research on the specific in vitro biological activities of pyrocatechol monoglucoside is currently limited, the known bioactivities of its parent compound, pyrocatechol, and other phenolic glucosides suggest a range of potential experimental applications. Pyrocatechol and its derivatives are recognized for their antioxidant and anti-inflammatory properties[2][3]. Similarly, various flavonoid monoglucosides are subjects of investigation for their multifaceted biological effects, including enzyme inhibition and anti-inflammatory capacities[4][5].
These application notes provide a comprehensive guide for researchers interested in exploring the in vitro experimental uses of this compound. The protocols detailed below are standard methodologies for assessing antioxidant, anti-inflammatory, enzyme inhibitory, and cytotoxic activities, and can be readily adapted for the study of this compound.
Antioxidant and Radical Scavenging Assays
Phenolic compounds are well-known for their ability to scavenge free radicals, a key aspect of their antioxidant activity. The following are standard in vitro assays to quantify the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Table 1: Quantitative Data for DPPH Radical Scavenging Assay
| Compound | Concentration Range (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | (e.g., 1-100) | (Data to be collected) | (To be determined) |
| Ascorbic Acid (Positive Control) | (e.g., 1-100) | (Data to be collected) | (To be determined) |
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the this compound stock solution to achieve a range of concentrations.
-
Prepare a positive control (e.g., Ascorbic Acid) with the same serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound, positive control, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method to assess antioxidant activity. It involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Table 2: Quantitative Data for ABTS Radical Scavenging Assay
| Compound | Concentration Range (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | (e.g., 1-100) | (Data to be collected) | (To be determined) |
| Trolox (Positive Control) | (e.g., 1-100) | (Data to be collected) | (To be determined) |
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of this compound, positive control, or blank solvent.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Determine the IC50 value.
-
Caption: Workflow for in vitro antioxidant assays.
Anti-inflammatory Assays in Cell Culture
The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators in cultured immune cells, such as macrophages.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Table 3: Quantitative Data for Nitric Oxide Inhibition Assay
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | (Data to be collected) | 0 |
| LPS only | - | (Data to be collected) | (Reference for max production) |
| This compound + LPS | (e.g., 1, 10, 50) | (Data to be collected) | (To be determined) |
| Dexamethasone (Positive Control) + LPS | (e.g., 1) | (Data to be collected) | (To be determined) |
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Measurement of Nitrite (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Determine the nitrite concentration using a standard curve of sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Caption: Potential anti-inflammatory signaling pathway.
Enzyme Inhibition Assays
The catechol structure is a known feature in inhibitors of certain enzymes. It is plausible that this compound could exhibit inhibitory activity against enzymes such as catechol-O-methyltransferase (COMT) or catechol oxidase.
Catechol-O-Methyltransferase (COMT) Inhibition Assay
COMT is an enzyme involved in the degradation of catecholamines. Inhibition of COMT is a therapeutic strategy in Parkinson's disease.
Table 4: Quantitative Data for COMT Inhibition Assay
| Compound | Concentration Range (µM) | % Inhibition | IC50 (µM) |
| This compound | (e.g., 0.1-100) | (Data to be collected) | (To be determined) |
| Tolcapone (Positive Control) | (e.g., 0.01-10) | (Data to be collected) | (To be determined) |
Experimental Protocol:
-
Reagents:
-
Recombinant human COMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A catechol substrate (e.g., esculetin).
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, combine the COMT enzyme, buffer, and various concentrations of this compound or a positive control (e.g., tolcapone).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate and SAM.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Measurement:
-
Stop the reaction (e.g., by adding acid).
-
Measure the formation of the methylated product using a suitable method, such as HPLC or a fluorescence-based assay.
-
-
Calculation:
-
Calculate the percentage of enzyme inhibition for each concentration.
-
Determine the IC50 value.
-
Cytotoxicity Assays
Before assessing the biological activities of this compound, it is crucial to determine its cytotoxic profile to ensure that the observed effects are not due to cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Table 5: Quantitative Data for MTT Cytotoxicity Assay
| Cell Line | Concentration Range (µM) | % Cell Viability | CC50 (µM) |
| RAW 264.7 | (e.g., 1-200) | (Data to be collected) | (To be determined) |
| (Other cell lines) | (e.g., 1-200) | (Data to be collected) | (To be determined) |
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 24-48 hours. Include an untreated control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 (the concentration that reduces cell viability by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on this compound is sparse, its chemical structure suggests a promising candidate for in vitro investigation. The protocols outlined in these application notes provide a solid foundation for researchers to systematically evaluate its antioxidant, anti-inflammatory, enzyme inhibitory, and cytotoxic properties. Such studies will be instrumental in elucidating the potential therapeutic applications of this natural compound.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multifaceted Biological Activity of Selected Flavone C-Monoglucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrocatechol Monoglucoside in Glycosylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a critical post-translational modification that profoundly influences a wide array of biological processes. These processes include protein folding, cell-cell recognition, signaling, and immune responses. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and inherited metabolic disorders. Consequently, the study of glycosylation and the enzymes that mediate it, such as glycosyltransferases and glycoside hydrolases, is of paramount importance in biomedical research and drug development.
Pyrocatechol (B87986) monoglucoside, a glycoside of the simple dihydroxyphenol pyrocatechol, serves as an excellent model substrate for investigating the effects of glycosylation and the activity of relevant enzymes. Its straightforward structure allows for unambiguous characterization of enzymatic reactions and facilitates the development of high-throughput screening assays for potential inhibitors or modulators of glycosylation. These application notes provide detailed protocols for utilizing pyrocatechol monoglucoside and its aglycone, pyrocatechol, to study the kinetics and inhibition of glycosyltransferases and glycoside hydrolases.
Application 1: A Model Substrate for Glycosyltransferase Activity Assays
Pyrocatechol can be employed as a simple acceptor substrate for a range of UDP-glucosyltransferases (UGTs). The enzymatic transfer of a glucose moiety from UDP-glucose to pyrocatechol results in the formation of this compound. This reaction can be monitored to determine the kinetic parameters of the glycosyltransferase and to screen for potential inhibitors.
General Experimental Workflow for Glycosyltransferase Assay
Troubleshooting & Optimization
"Pyrocatechol monoglucoside" stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrocatechol (B87986) monoglucoside in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pyrocatechol monoglucoside in its solid form and as an aqueous stock solution?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place. Product datasheets often recommend storage at -20°C.[1] Aqueous stock solutions are best prepared fresh. If storage is necessary, they should be kept at -20°C for up to several months.[2] For short-term storage, refrigeration at 2-8°C is acceptable for a few days, but stability should be verified.
Q2: What factors can affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxygen and metal ions. Phenolic glucosides, as a class of compounds, are susceptible to degradation under various environmental conditions.[3]
Q3: At what pH range is this compound most stable?
A3: While specific data for this compound is limited, analogous compounds like arbutin (B1665170) and salicin (B1681394) exhibit maximal stability in a slightly acidic to neutral pH range. For instance, arbutin is most stable between pH 5 and 7, while salicin is stable in the pH 3 to 8 range.[1][2] It is therefore recommended to maintain aqueous solutions of this compound within a pH range of 4 to 7 to minimize hydrolysis of the glycosidic bond.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures can accelerate the degradation of this compound. Studies on similar compounds show that high temperatures can induce hydrolysis of the glycosidic bond.[3][4] For example, the degradation of salicin is significantly increased at temperatures above 40°C, especially at low pH.[4] It is advisable to avoid heating solutions of this compound unless necessary for solubility, and in such cases, gentle warming to 37°C for a short period is suggested.[2]
Q5: Is this compound sensitive to light?
A5: Yes, phenolic compounds and their glucosides can be sensitive to light.[3] Photodegradation can occur, leading to the formation of breakdown products. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.
Q6: What are the likely degradation products of this compound in an aqueous solution?
A6: The primary degradation pathways for this compound in aqueous solution are expected to be the hydrolysis of the glycosidic bond and the oxidation of the pyrocatechol moiety. Hydrolysis would yield pyrocatechol and glucose. The pyrocatechol can then be further oxidized, especially in the presence of oxygen and metal ions, to form quinones and other polymeric products.[5][6][7]
Troubleshooting Guides
Problem 1: I am observing a color change (e.g., yellowing or browning) in my this compound solution.
-
Possible Cause: This is likely due to the oxidation of the pyrocatechol moiety. The presence of oxygen, high pH, or metal ion contamination can accelerate this process.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is within the stable range (pH 4-7).
-
Deoxygenate Solvent: For sensitive experiments, consider preparing your aqueous solution with deoxygenated water (e.g., by sparging with nitrogen or argon).
-
Use Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help to stabilize the solution.
-
Protect from Light: Store the solution in an amber vial or wrapped in foil to prevent photodegradation, which can also contribute to color changes.
-
Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions to minimize the effects of degradation.
-
Problem 2: I am seeing a loss of my compound of interest over time in my HPLC analysis.
-
Possible Cause: This indicates degradation of the this compound. The rate of degradation will depend on the storage and experimental conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that stock solutions are stored at -20°C and protected from light.
-
Assess Experimental Conditions:
-
pH: Verify that the pH of your experimental medium is within the optimal range.
-
Temperature: Avoid exposing the solution to high temperatures for extended periods.
-
Light Exposure: Minimize light exposure during your experiment.
-
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section). This will help identify the conditions under which your compound is least stable.
-
Data Presentation
Table 1: Inferred Stability of this compound in Aqueous Solution Based on Analogous Compounds
| Parameter | Condition | Inferred Stability | Primary Degradation Pathway | Reference Compounds |
| pH | < 4 | Low | Acid-catalyzed hydrolysis | Arbutin, Salicin[2][4] |
| 4 - 7 | High | Minimal degradation | Arbutin, Salicin[1][2][4][8] | |
| > 7 | Moderate to Low | Base-catalyzed hydrolysis and oxidation | Arbutin, Phenolic Compounds[2][9] | |
| Temperature | < 4°C | High | - | General Knowledge |
| Room Temperature (20-25°C) | Moderate | Slow hydrolysis and oxidation | Arbutin[8] | |
| > 40°C | Low | Accelerated hydrolysis and oxidation | Arbutin, Salicin[4][8] | |
| Light | Dark | High | - | Arbutin[8] |
| Ambient Light | Moderate | Photodegradation | Arbutin[2] | |
| UV Light | Low | Accelerated photodegradation | Phenolic Compounds | |
| Oxygen | Anaerobic | High | - | General Knowledge |
| Aerobic | Moderate to Low | Oxidation of pyrocatechol moiety | Pyrocatechol[5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for various time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light, for various time points.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at a set temperature (e.g., 80°C) for various time points.
-
At each time point, cool the sample and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
4. HPLC Analysis:
-
Use a suitable HPLC method to quantify the amount of this compound remaining and to observe the formation of degradation products. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection is typically done with a UV detector at the λmax of this compound.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point for each stress condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
References
- 1. webqc.org [webqc.org]
- 2. plamed.cn [plamed.cn]
- 3. Arbutin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. regimenlab.com [regimenlab.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Pyrocatechol Monoglucoside Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrocatechol (B87986) monoglucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrocatechol monoglucoside?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, or enzymatically, to yield pyrocatechol and a glucose molecule.
-
Oxidation: The pyrocatechol moiety is sensitive to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents. This can lead to the formation of o-semiquinones and subsequently o-quinones, which may further react or polymerize.[1]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products depend on the stress conditions applied:
-
Hydrolytic conditions (acidic/basic): The main products are pyrocatechol and glucose.
-
Oxidative conditions: This can lead to the formation of o-semiquinone radicals and o-benzoquinone. These reactive species can then undergo further reactions, including polymerization, to form more complex colored products.
-
Photolytic conditions: Exposure to light, especially UV, can accelerate oxidation, leading to the formation of quinoidal structures and other complex degradation products.
-
Thermal stress: High temperatures can accelerate both hydrolysis and oxidation. At very high temperatures, pyrolytic degradation can occur, leading to a variety of products including phenol, benzene, and dibenzofuran.[2]
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound and analyzing its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (HPLC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown degradation products.
Q4: What are typical storage conditions to minimize degradation of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and air. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. For solutions, use of degassed solvents and storage at low temperatures (2-8 °C) is recommended.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation products.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Pyrocatechol | Secondary interactions between the hydroxyl groups of pyrocatechol and the silica (B1680970) backbone of the column. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic hydroxyl groups.- Employ an end-capped HPLC column.- Consider using a polymer-based column. |
| Poor Resolution Between Degradation Products | Inadequate separation conditions. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run to check for carryover. |
| Irreproducible Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and replace the analytical column if performance deteriorates. |
| Loss of Sensitivity | - Detector lamp aging.- Sample degradation in the autosampler.- Leaks in the system. | - Replace the detector lamp if it has exceeded its lifetime.- Use a cooled autosampler if samples are unstable.- Perform a system leak check. |
Sample Preparation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Further Degradation During Sample Preparation | Sample is unstable under the preparation conditions (e.g., pH, temperature, exposure to air). | - Prepare samples immediately before analysis.- Work with samples on ice.- Use degassed solvents.- Consider adding an antioxidant (e.g., ascorbic acid) to the sample if compatible with the analysis. |
| Incomplete Extraction of Degradation Products | The solvent used is not suitable for the polarity range of the degradation products. | - Use a solvent mixture with a broader polarity range.- Perform sequential extractions with solvents of different polarities. |
| Precipitation of Analyte in the Autosampler | The sample solvent is not compatible with the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Quantitative Data Summary
The following tables provide hypothetical but representative data from a forced degradation study of this compound.
Table 1: Forced Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 24 hours | 15.2% | Pyrocatechol, Glucose |
| 0.1 M NaOH | 8 hours | 22.5% | Pyrocatechol, Glucose, Polymerization Products |
| 3% H₂O₂ | 24 hours | 18.7% | o-Benzoquinone, Pyrocatechol |
| UV Light (254 nm) | 48 hours | 12.3% | o-Benzoquinone, Photodegradation Adducts |
| Heat (80°C) | 72 hours | 9.8% | Pyrocatechol, Glucose |
Table 2: HPLC-UV Purity Analysis of a Stressed this compound Sample (Oxidative Stress)
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 5.8 | o-Benzoquinone |
| 2 | 6.5 | 81.3 | This compound |
| 3 | 8.1 | 12.9 | Pyrocatechol |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place a sealed vial containing 1 mL of the stock solution in an oven at 80°C for 72 hours. A control sample should be kept at room temperature.
-
Analysis: Analyze all samples by HPLC-UV and HPLC-MS to determine the extent of degradation and identify the degradation products.
Protocol 2: HPLC-MS Method for Degradation Product Analysis
This protocol provides a starting point for developing an HPLC-MS method.
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
-
Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.
-
MS Scan Range: m/z 100-1000.
Protocol 3: NMR Analysis for Structural Elucidation
For structural confirmation of unknown degradation products.
-
Isolation: Isolate the degradation product of interest using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
NMR Experiments: Acquire a series of NMR spectra:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis: Analyze the spectra to determine the chemical structure of the degradation product.
Visualizations
References
Technical Support Center: Synthesis of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrocatechol (B87986) monoglucoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Pyrocatechol monoglucoside?
A1: The two main approaches for the synthesis of this compound are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: The most common chemical method is the Koenigs-Knorr reaction, which involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with pyrocatechol in the presence of a promoter, typically a silver or mercury salt.[1]
-
Enzymatic Synthesis: This method utilizes enzymes, such as UDP-glycosyltransferases (UGTs), to catalyze the transfer of a glucose moiety from an activated sugar donor (e.g., UDP-glucose) to pyrocatechol.[2][3][4] This approach often offers higher regioselectivity and milder reaction conditions.
Q2: What factors can influence the yield of the Koenigs-Knorr reaction for this compound synthesis?
A2: Several factors can significantly impact the yield:
-
Promoter: The choice and amount of the promoter (e.g., silver carbonate, silver oxide, silver triflate) are critical.
-
Solvent: Anhydrous conditions are crucial, and the choice of a non-polar, aprotic solvent like dichloromethane (B109758) or toluene (B28343) is important.
-
Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions.
-
Protecting Groups: The nature of the protecting groups on the glycosyl donor can influence its reactivity and the stereochemical outcome of the glycosylation. Ester-type protecting groups at the C2 position can provide anchimeric assistance, leading to the formation of the 1,2-trans glycoside.
-
Purity of Reactants: The purity of pyrocatechol and the glycosyl halide is essential for a high-yield reaction.
Q3: What are the common challenges in the enzymatic synthesis of this compound?
A3: Common challenges include:
-
Enzyme Activity and Stability: The specific activity and stability of the chosen glycosyltransferase under the reaction conditions can be a limiting factor.
-
Substrate Inhibition: High concentrations of pyrocatechol or the sugar donor may inhibit the enzyme.
-
Product Inhibition: The accumulation of this compound or the UDP by-product can inhibit the enzyme.
-
Regioselectivity: While generally high, some enzymes may produce a mixture of monoglucoside isomers.
-
Cost of Sugar Donors: Activated sugar donors like UDP-glucose can be expensive for large-scale synthesis.[5]
Troubleshooting Guides
Chemical Synthesis (Koenigs-Knorr Reaction)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive promoter. 2. Presence of moisture in the reaction. 3. Decomposed glycosyl halide. 4. Insufficient reaction time. | 1. Use freshly prepared or properly stored promoter. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Check the purity of the glycosyl halide by TLC or NMR before use. 4. Monitor the reaction progress by TLC and extend the reaction time if necessary. |
| Formation of Multiple Products (Low Selectivity) | 1. Lack of anchimeric assistance from the C2-protecting group. 2. Isomerization of the glycosyl halide. 3. Side reactions of pyrocatechol. | 1. Use a glycosyl donor with a participating group (e.g., acetyl, benzoyl) at the C2 position to favor the formation of the 1,2-trans product. 2. Use freshly prepared glycosyl halide. 3. Optimize the reaction temperature and consider using a milder promoter. |
| Formation of Orthoesters | Reaction of the C2-ester protecting group with the pyrocatechol hydroxyl groups.[6] | 1. Use a non-participating protecting group at the C2 position if the stereochemical outcome is not critical. 2. Modify the reaction conditions, such as using a different promoter or solvent system. |
| Difficulty in Product Purification | 1. Similar polarity of the product and unreacted starting materials. 2. Presence of by-products with similar properties. | 1. Optimize the stoichiometry to ensure complete consumption of the limiting reagent. 2. Use column chromatography with a carefully selected solvent system. Consider derivatization to facilitate separation. Recrystallization may also be an effective purification method. |
Enzymatic Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive enzyme. 2. Inappropriate reaction buffer (pH, ionic strength). 3. Absence of necessary cofactors. | 1. Verify enzyme activity with a known substrate. 2. Optimize the buffer composition, pH, and temperature for the specific glycosyltransferase used. 3. Ensure all necessary cofactors (e.g., Mg2+) are present in the reaction mixture. |
| Low Yield | 1. Substrate or product inhibition. 2. Reversibility of the reaction. 3. Low concentration of the sugar donor. | 1. Perform the reaction with lower initial concentrations of substrates and consider a fed-batch approach. 2. Remove the by-product (e.g., UDP) using a coupled enzyme system to drive the equilibrium towards product formation. 3. Use a higher concentration of the sugar donor or a regeneration system for the sugar donor.[5] |
| Formation of Multiple Glucoside Isomers | The enzyme lacks absolute regioselectivity for the hydroxyl groups of pyrocatechol. | 1. Screen different glycosyltransferases to find one with higher regioselectivity. 2. Modify the reaction conditions (e.g., pH, temperature) which can sometimes influence regioselectivity. 3. If a mixture is unavoidable, develop a robust HPLC method for the separation of the isomers. |
Experimental Protocols
Chemical Synthesis: Koenigs-Knorr Glycosylation of Pyrocatechol
This protocol is a general guideline based on the Koenigs-Knorr reaction for phenolic compounds. Optimization may be required.
Materials:
-
Pyrocatechol
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) solution
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Preparation: Add pyrocatechol (1.0 eq), silver(I) carbonate (1.5 eq), and activated 4 Å molecular sieves to an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add anhydrous dichloromethane to the flask via a syringe.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of acetobromoglucose (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with dichloromethane.
-
Purification of Protected Glucoside: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the protected this compound.
-
Deprotection: Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2-4 hours.
-
Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product, this compound, by recrystallization or silica gel chromatography.
Enzymatic Synthesis of this compound
This protocol is a general guideline for enzymatic glycosylation using a UDP-glycosyltransferase (UGT).
Materials:
-
Pyrocatechol
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
UDP-glycosyltransferase (UGT) active towards phenolic substrates
-
Tris-HCl buffer (or other suitable buffer)
-
Magnesium chloride (MgCl₂)
-
Methanol or Acetonitrile (B52724)
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a small reaction vessel, prepare the reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.5), MgCl₂ (e.g., 5 mM), pyrocatechol (e.g., 1-5 mM), and UDP-glucose (e.g., 2-10 mM).
-
Enzyme Addition: Add the purified UGT enzyme to the reaction mixture to a final concentration of 0.1-1 mg/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-24 hours with gentle shaking.
-
Reaction Monitoring: Monitor the formation of this compound by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or acetonitrile to precipitate the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated protein. The supernatant containing the this compound can be purified using preparative HPLC.[7]
Data Presentation
Table 1: Typical Reaction Parameters for Chemical Synthesis (Koenigs-Knorr)
| Parameter | Typical Range | Notes |
| Pyrocatechol:Glycosyl Donor Ratio | 1:1 to 1:1.5 | An excess of the glycosyl donor can help drive the reaction to completion. |
| Promoter (e.g., Ag₂CO₃) | 1.5 to 3.0 eq | The amount of promoter may need to be optimized. |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 12 to 48 hours | Monitor by TLC to determine the optimal time. |
| Yield (Protected Glucoside) | 40% to 70% | Highly dependent on substrate and specific conditions. |
Table 2: Typical Reaction Parameters for Enzymatic Synthesis
| Parameter | Typical Range | Notes |
| pH | 6.5 to 8.5 | Highly dependent on the specific enzyme used. |
| Temperature | 25°C to 40°C | Enzyme-specific optimum. |
| Pyrocatechol Concentration | 1 to 10 mM | Higher concentrations may lead to substrate inhibition. |
| UDP-Glucose Concentration | 2 to 20 mM | An excess is generally used. |
| Enzyme Concentration | 0.1 to 2 mg/mL | Higher concentrations can increase the reaction rate. |
| Conversion Yield | 30% to 90% | Dependent on enzyme activity, substrate concentrations, and reaction time. |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. PROSITE [prosite.expasy.org]
- 3. Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CA1111864A - Selective monoetherification of pyrocatechol - Google Patents [patents.google.com]
- 6. Formation of Orthoesters of Oleanolic Acid During Königs-Knorr Glycosidations | Semantic Scholar [semanticscholar.org]
- 7. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
"Pyrocatechol monoglucoside" solubility issues in buffers
Technical Support Center: Pyrocatechol (B87986) Monoglucoside
Welcome to the technical support center for Pyrocatechol Monoglucoside. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues commonly encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its general solubility properties?
FAQ 2: I am having difficulty dissolving this compound in my aqueous buffer. What are the common causes?
Difficulty in dissolving this compound can stem from several factors related to the physicochemical properties of phenolic glycosides:[5][6]
-
pH of the Buffer: The pH can affect the ionization state of the phenolic hydroxyl groups. At a pH below the pKa of these groups, the compound is uncharged and may be less soluble.
-
Temperature: Like many compounds, solubility is often temperature-dependent. Attempting to dissolve it at low temperatures (e.g., 4°C) may be challenging.
-
Ionic Strength: High salt concentrations in buffers can sometimes decrease the solubility of organic molecules, an effect known as "salting out."
-
Compound Stability: Phenolic compounds, particularly those with a catechol structure, can be susceptible to oxidation and degradation in aqueous solutions, which may affect their apparent solubility. Glycosylation, as in this compound, tends to increase stability compared to the aglycone form.[7]
FAQ 3: How can I improve the solubility of this compound in my experimental buffer?
If you are facing solubility challenges, consider the following methods:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[1][4] Then, add this stock solution to your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
-
Gentle Heating: Warming the solution to around 37°C can aid dissolution.[3] However, be cautious with temperature, as excessive heat can degrade the compound.
-
Sonication: Using an ultrasonic bath can help break down powder aggregates and enhance the rate of dissolution.[3]
-
pH Adjustment: If your experimental design allows, slightly adjusting the pH of the buffer may improve solubility. The effect of pH on the solubility of phenolic compounds can be complex and should be determined empirically.[5]
Troubleshooting Guide
This section provides a step-by-step workflow to address solubility issues.
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the recommended method for preparing a concentrated stock solution.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated scale and appropriate microcentrifuge tubes
Procedure:
-
Calculate Mass: Determine the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight = 272.25 g/mol ).
-
Formula: Mass (mg) = 10 mM * 272.25 g/mol * Volume (L)
-
Example: For 1 mL (0.001 L) of stock, you need 10 * 272.25 * 0.001 = 2.72 mg.
-
-
Weigh Compound: Carefully weigh the calculated amount of the powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the corresponding volume of 100% DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.
-
Inspect Solution: Check for any undissolved particles. If particles remain, sonicate the tube in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] The compound is stable in solvent for at least one year at -80°C.[1]
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Thaw Stock: Thaw an aliquot of your 10 mM stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (room temperature or 37°C) experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is minimal (ideally below 0.5%) to avoid solvent-induced artifacts in your experiment.
Quantitative Data Summary
Specific quantitative solubility data for this compound in common biological buffers is not widely published. The table below summarizes the key factors that qualitatively influence the solubility of this and similar phenolic glycosides.
| Factor | Effect on Solubility | Recommendations & Remarks |
| Solvent Choice | High in polar aprotic solvents (e.g., DMSO).[4] Limited in neutral aqueous buffers. | Use DMSO for primary stock solution. |
| Temperature | Solubility generally increases with temperature.[3][8][9] | Gentle warming to 37°C can be effective. Avoid boiling. |
| pH | Highly dependent on the pKa of phenolic hydroxyls.[5] | May increase at higher pH, but stability could be compromised. |
| Physical Agitation | Sonication and vortexing increase the rate of dissolution.[3] | Use an ultrasonic bath for difficult-to-dissolve particles. |
Structural Influence on Solubility
The solubility of this compound is a direct result of its chemical structure, which contains both water-loving (hydrophilic) and water-fearing (hydrophobic) components.
Caption: How functional groups affect the compound's solubility.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of High-Pressure Processed Apples on Phenolic Metabolites, Short-Chain Fatty Acids, and Human Gut Microbiota Using a Dynamic In Vitro Colonic Fermentation System [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US20110064950A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 9. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of Pyrocatechol (B87986) Monoglucoside.
Troubleshooting Crystallization Issues
Crystallization of pyrocatechol monoglucoside, a polar phenolic glycoside, can present several challenges. This guide addresses common problems in a question-and-answer format.
Question 1: My this compound will not crystallize from solution. What are the likely causes and how can I induce crystallization?
Answer:
Failure to crystallize is a common issue, often related to the solution not being supersaturated. Here are the potential causes and remedies:
-
Insufficient Concentration: The concentration of this compound in the solvent may be too low.
-
Solution: Slowly evaporate the solvent to increase the compound's concentration. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid.
-
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Warming the solution to clarify it and then allowing it to cool slowly can promote crystal growth. For a polar compound like this compound, a mixture of a polar protic solvent (like ethanol (B145695) or methanol) and a less polar solvent (like ethyl acetate (B1210297) or isopropanol) could be effective. Water can also be a suitable solvent, potentially in combination with an alcohol.[1]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a previous crystal of pure this compound, add a tiny amount to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
Question 2: My compound has "oiled out" of the solution instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the temperature of the solution at which it becomes insoluble.
-
Slower Cooling: Reheat the solution to redissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
Adjust Solvent System: The solvent may not be ideal. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.
-
Higher Dilution: The concentration of the compound might be too high. Add more solvent to the heated solution to decrease the saturation point and then cool slowly.
Question 3: The crystals that formed are very small, like a powder. How can I obtain larger crystals?
Answer:
The formation of small, powder-like crystals is often a result of rapid and widespread nucleation.
-
Slower Cooling: A slower cooling rate will reduce the number of initial nuclei that form, allowing for the growth of larger, more well-defined crystals from fewer nucleation sites.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Try using slightly more solvent to dissolve the compound initially. This will lead to a less supersaturated solution upon cooling, favoring slower crystal growth.
Question 4: My crystallization was successful, but the product is colored. How can I remove colored impurities?
Answer:
Colored impurities can often be removed by treating the solution with activated charcoal.
-
Procedure:
-
Dissolve the impure this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the hot solution.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Given that this compound is a polar molecule due to its hydroxyl and glycosidic groups, polar solvents are the best starting point. Based on protocols for similar phenolic glycosides like salicin (B1681394) and arbutin, good solvent systems to explore include:
The principle of "like dissolves like" is a useful guide. It is recommended to perform small-scale solubility tests with a range of solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.
Q2: Is there a general experimental protocol I can follow?
A2: Yes, a general protocol can be adapted from methods used for similar phenolic glycosides. The following is a suggested starting point, which will likely require optimization.
Experimental Protocol: Recrystallization of this compound (General Method)
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific solvent system chosen.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated charcoal (optional, for colored impurities)
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. Continue adding small portions of the hot solvent until no more solid dissolves, creating a saturated solution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To encourage further crystallization, the flask can then be placed in an ice bath.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals.
Data Presentation
| Solvent | Solubility of Pyrocatechol | Reference |
| Water | 43 g/100 mL | [7] |
| Ethanol | Soluble | [8] |
| Methanol | Soluble | [8] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. The role of Arbutin in whitening and skincare and the craftsmanship of Chinese manufacturers - Hebei Fengjia New Material Technology Co., Ltd [fjchemical.com]
- 2. CN102020686A - Method for preparing crystalline salicin from salicaceae plants - Google Patents [patents.google.com]
- 3. CN111394411A - Process method for preparing α -arbutin by enzyme conversion method - Google Patents [patents.google.com]
- 4. D-(-)-Salicin: Phytochemistry, Biosynthesis and Metabolism_Chemicalbook [chemicalbook.com]
- 5. biocrick.com [biocrick.com]
- 6. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 7. Pyrocatechol [chemeurope.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Preventing "Pyrocatechol monoglucoside" degradation during extraction
An essential resource for researchers, scientists, and drug development professionals, this technical support center offers detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of Pyrocatechol (B87986) monoglucoside during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Pyrocatechol monoglucoside degradation during extraction? A1: this compound, a phenolic glycoside, is primarily susceptible to three main degradation pathways during extraction:
-
Enzymatic Hydrolysis: Endogenous enzymes (like β-glucosidases) present in the source material can cleave the glycosidic bond, breaking the molecule down into pyrocatechol and glucose.
-
Oxidation: The pyrocatechol moiety is highly susceptible to oxidation, which can be accelerated by enzymes, light, or the presence of oxygen. This often results in the formation of o-quinones and subsequent polymerization, leading to a brownish discoloration of the extract.
-
Thermal and pH-Induced Degradation: Like many glycosides, this compound can be unstable at high temperatures and under acidic or alkaline conditions, which can lead to hydrolysis or other decomposition reactions.[1][2]
Q2: What is the most effective method to prevent enzymatic degradation? A2: Immediate inactivation of endogenous enzymes upon harvesting the plant material is crucial. This can be achieved by:
-
Blanching: A brief treatment with hot water or steam to denature the enzymes.
-
Solvent Inactivation: Immediately immersing the fresh material in a solvent like methanol (B129727) or ethanol.
-
Freeze-Drying (Lyophilization): Rapidly freezing and drying the material can halt enzymatic activity and preserve the compound's integrity for subsequent extraction.
Q3: How can I minimize oxidation during the extraction process? A3: To prevent oxidative degradation, several precautions should be taken:
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid or metabisulfites into the extraction solvent.
-
Inert Atmosphere: Performing the extraction and solvent evaporation steps under an inert gas like nitrogen or argon to eliminate the presence of oxygen.
-
Light Protection: Using amber glassware or covering the extraction vessel with aluminum foil to prevent photo-oxidation.
Q4: What are the recommended storage conditions for both the raw material and the final extract? A4: Proper storage is critical for long-term stability. For the raw plant material, storage at -20°C or below after proper enzyme inactivation is recommended. The purified this compound or its extract should be stored in a sealed container, protected from light and moisture, at -20°C.[3][4][5] For solutions, storage at -80°C is advised.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Enzymatic degradation prior to or during extraction. | Ensure immediate and thorough enzyme inactivation (e.g., blanching, solvent shock). Perform extraction at lower temperatures. |
| Incomplete extraction from the matrix. | Optimize particle size by grinding. Employ extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6][7] | |
| Brown or Dark-Colored Extract | Oxidation of the pyrocatechol moiety. | Add an antioxidant to the extraction solvent. Purge all solvents and the extraction vessel with nitrogen or argon gas. |
| Appearance of Pyrocatechol Peak in HPLC/LC-MS Analysis | Hydrolysis of the glycosidic bond. | Avoid high temperatures and extreme pH conditions during extraction and solvent removal. Confirm enzymes were fully inactivated. |
| Inconsistent Results Between Batches | Variability in raw material or processing time. | Standardize the time from harvesting to enzyme inactivation. Use plant material from a consistent source and developmental stage. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Enzyme Inactivation
This protocol is designed for the efficient extraction of this compound from fresh plant material while minimizing degradation.
-
Sample Preparation and Enzyme Inactivation:
-
Harvest fresh plant material and immediately chop it into small pieces.
-
Blanch the material in water at 90°C for 2 minutes to inactivate endogenous enzymes.
-
Immediately cool the blanched material in an ice bath.
-
Lyophilize (freeze-dry) the material to remove water.
-
Grind the dried material to a fine powder (40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the dried powder and place it into a 250 mL amber flask.
-
Prepare the extraction solvent: 200 mL of 80% methanol in water containing 0.1% (w/v) ascorbic acid.
-
Add the solvent to the flask, ensuring the powder is fully submerged.
-
Place the flask in an ultrasonic water bath.
-
Sonicate at 40 kHz for 30 minutes, maintaining the bath temperature at or below 25°C.
-
-
Post-Extraction Processing:
-
Filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Collect the filtrate and concentrate it using a rotary evaporator with the water bath temperature set below 40°C.
-
Store the final concentrated extract at -20°C under a nitrogen atmosphere.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate quantification of this compound in the extract.
-
Chromatographic System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Example: Start with 5% B, ramp to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 275 nm, which is the maximum absorption wavelength for pyrocatechol.[8]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the final extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visual Diagrams
Caption: Recommended workflow for minimizing degradation during extraction.
Caption: Primary degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 4. biocrick.com [biocrick.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Pyrocatechol Monoglucoside Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential assay interference caused by pyrocatechol (B87986) monoglucoside and related catechol-containing compounds.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is pyrocatechol monoglucoside, and why might it interfere with my assay?
A1: this compound is a glycoside of pyrocatechol (a 1,2-dihydroxybenzene). The catechol functional group is known to be redox-active and is a common feature in molecules classified as PAINS (Pan-Assay Interference Compounds).[1][2][3] These compounds can produce false-positive results in high-throughput screening campaigns through non-specific mechanisms rather than by specifically modulating the intended biological target.
Q2: What are the primary mechanisms of assay interference for catechol-containing compounds?
A2: The main interference mechanisms are:
-
Redox Cycling: Catechols can be easily oxidized to form highly reactive ortho-quinones, often accompanied by the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] These byproducts can directly interfere with assay components (e.g., oxidizing reagents, modifying proteins) or disrupt assay signals (e.g., fluorescence). This is particularly problematic in assays containing reducing agents like dithiothreitol (B142953) (DTT).[6][7]
-
Compound Aggregation: At micromolar concentrations, many small molecules can form colloidal aggregates.[1] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive inhibition signals. This type of inhibition is often sensitive to the presence of non-ionic detergents.
-
Covalent Modification: The reactive quinones formed from catechol oxidation can covalently modify nucleophilic residues on proteins, such as cysteine or lysine, leading to irreversible and non-specific inhibition.[8]
-
Signal Interference: The compound itself or its oxidized products may be colored or fluorescent, directly interfering with absorbance or fluorescence-based assay readouts.[9][10][11]
Q3: Which types of biochemical assays are most susceptible to interference?
A3: Assays that are particularly vulnerable include:
-
Redox-sensitive assays: Any assay that relies on redox chemistry or uses reagents like DTT or NADPH is highly susceptible.
-
Fluorescence-based assays: Interference can occur through quenching of the fluorescent signal, compound autofluorescence, or light scattering from compound aggregates.[9][10][12]
-
Enzyme assays: False inhibition can be observed due to protein modification, aggregation, or redox effects.
-
Immunoassays: Non-specific binding and matrix effects can lead to unreliable results.[12]
Q4: My dose-response curve for this compound has an unusually steep Hill slope. What could this indicate?
A4: An unusually steep Hill slope is a classic hallmark of compound aggregation. Aggregation-based inhibition is a cooperative process that often occurs above a critical aggregation concentration (CAC), resulting in a sharp, non-stoichiometric inhibition profile. This activity is typically attenuated by the addition of a non-ionic detergent.
Troubleshooting Guide
If you observe unexpected activity with this compound in your primary assay, follow this workflow to diagnose potential interference.
Caption: Troubleshooting workflow for identifying assay interference.
Data Presentation: Interference Potential of Catechols
As specific data for this compound is unavailable, the following table summarizes representative findings for catechol-containing compounds to illustrate their potential for non-specific activity. IC₅₀ values can vary widely depending on the compound's purity, experimental conditions, and assay format.[13][14][15]
| Compound Class | Assay Type | Observed IC₅₀ Range (µM) | Primary Interference Mechanism | Reference Example |
| Catechols | Cysteine Protease (fluorescence) | 5 - 50 | Aggregation, Reactivity | Cruzain Screen[4] |
| Catechols | β-Lactamase (absorbance) | 1 - 20 | Aggregation | β-Lactamase Screen[4] |
| Quinones | DTT Consumption Assay | N/A (Rate-based) | Redox Cycling | DTT Assay Study[2][16] |
| Catechols | Generic Enzyme Inhibition | 0.1 - 100+ | Aggregation, Redox, Covalent Mod. | PAINS Database[4][13] |
Key Interference Mechanisms Explained
The following diagram illustrates the redox cycling mechanism responsible for many false-positive results from catechol compounds.
Caption: Redox cycling of catechols generates reactive species.
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
This protocol is used to determine if the observed inhibition is due to compound aggregation. True specific inhibitors should show minimal change in potency, whereas aggregators will show a significant loss of potency in the presence of detergent.[17][18]
Objective: To measure the IC₅₀ of the test compound in the presence and absence of a non-ionic detergent.
Materials:
-
Test compound (e.g., this compound) stock in DMSO.
-
Assay buffer specific to your primary screen.
-
Assay buffer containing 0.02% (v/v) Triton X-100 (prepare fresh).
-
Target enzyme and substrate.
-
Microplate reader and appropriate microplates.
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution series of the test compound in DMSO. For a typical 10-point curve, start with a high concentration (e.g., 10 mM) and dilute 1:3.
-
Set up Assay Plates:
-
Plate 1 (No Detergent): Dispense assay components (buffer, enzyme, substrate) into wells. Add a small volume of the compound dilutions (e.g., 1 µL) to achieve the final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Plate 2 (With Detergent): Repeat the setup from Plate 1, but use the assay buffer containing 0.02% Triton X-100. The final concentration of Triton X-100 in the assay should be approximately 0.01%.
-
-
Incubation: Incubate the plates according to your primary assay protocol (e.g., 15 minutes at room temperature).
-
Readout: Measure the assay signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls for both conditions (with and without detergent).
-
Plot the dose-response curves and determine the IC₅₀ value for each condition.
-
Interpretation: A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of Triton X-100 strongly suggests an aggregation-based mechanism of action.
-
Protocol 2: DTT Reactivity Assay for Redox Cycling
This protocol assesses if a compound is a redox cycler by measuring its ability to catalyze the consumption of DTT.[2][6][7]
Objective: To measure the rate of DTT consumption in the presence of the test compound.
Materials:
-
Test compound stock in DMSO.
-
Potassium Phosphate buffer (100 mM, pH 7.4).
-
Dithiothreitol (DTT) stock solution (e.g., 10 mM in buffer).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), 10 mM in buffer.
-
Trichloroacetic acid (TCA), 10% (w/v) to stop the reaction.
-
Tris-Base buffer (0.4 M, pH 8.9).
-
UV/Vis microplate reader or spectrophotometer.
Procedure:
-
Reaction Setup: In an amber vial or a light-protected microplate well, combine:
-
Phosphate buffer.
-
Test compound to a final concentration (e.g., 10 µM).
-
Initiate the reaction by adding DTT to a final concentration of 100 µM.
-
Include a "blank" control with DMSO instead of the test compound.
-
-
Incubation: Incubate the reaction at 37°C on a shaker.
-
Time Points: At various time points (e.g., 0, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench and Develop:
-
Immediately add the aliquot to a solution of 10% TCA to stop the reaction.
-
Add Tris-Base buffer followed by the DTNB solution. DTNB reacts with remaining reduced DTT to produce a yellow product (TNB²⁻).
-
-
Readout: Measure the absorbance at 412 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of DTT to correlate absorbance with the amount of remaining DTT.
-
For each time point, calculate the concentration of DTT remaining.
-
Plot DTT concentration versus time for both the test compound and the blank control.
-
Interpretation: A significantly faster rate of DTT consumption in the presence of the test compound compared to the blank indicates the compound is redox-active.
-
References
- 1. turkjps.org [turkjps.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrocatechol, TFA-PFP | C11H4F8O4 | CID 91748770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Salidroside promotes healthy longevity by interfering with HSP90 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Analysis of Hydroquinone, Arbutin, and Ascorbyl Glucoside Using a Nanocomposite of Ag@AgCl Nanoparticles, Ag2S Nanoparticles, Multiwall Carbon Nanotubes, and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salidroside Inhibits Myogenesis by Modulating p-Smad3-Induced Myf5 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hacettepe Journal of Biology and Chemistry » Submission » Novel Methyl 4,6-O-Benzylidene--D-Glucopyranoside Derivatives: Synthesis, Structural Characterization and Evaluation of Antibacterial Activities [dergipark.org.tr]
- 15. Pyrocatechol Violet | C19H14O7S | CID 66993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Simultaneous Analysis of Hydroquinone, Arbutin, and Ascorbyl Glucoside Using a Nanocomposite of Ag@AgCl Nanoparticles, Ag2S Nanoparticles, Multiwall Carbon Nanotubes, and Chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Pyrocatechol monoglucoside" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pyrocatechol (B87986) monoglucoside. Below you will find troubleshooting guides and frequently asked questions to support your experiments.
Storage and Handling Best Practices
Proper storage and handling of Pyrocatechol monoglucoside are crucial for maintaining its integrity and ensuring user safety. While specific hazard information for the monoglucoside is limited, the aglycone, pyrocatechol, is a known hazardous substance. Therefore, a cautious approach is recommended.
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Form | Solid Powder | [1] |
| Long-term Storage (Solid) | -20°C, desiccated.[1][2] | [1][2] |
| Short-term Storage (Solid) | 0°C, desiccated.[2] | [2] |
| Stock Solution Storage | -20°C for several months; -80°C for up to one year.[3] | [3] |
| Shipping Condition | Room temperature or with blue ice. | |
| Light Sensitivity | Keep away from direct sunlight.[3] Pyrocatechol is light sensitive.[4] | [3][4] |
| Moisture Sensitivity | Keep away from moisture.[3] | [3] |
Handling Precautions
Given that pyrocatechol is toxic if swallowed or in contact with skin, causes skin and eye irritation, and is a suspected mutagen and carcinogen, the following personal protective equipment (PPE) and handling practices are strongly advised for this compound as a precautionary measure:
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile rubber gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Skin Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in your experiments.
Q1: I am having trouble dissolving the this compound powder.
A1: this compound is a solid powder. To improve solubility, you can try the following:
-
Warming: Gently warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
Q2: I am concerned about the stability of my this compound solution during my experiment.
A2: The stability of the solution can be influenced by several factors:
-
Light Exposure: The aglycone, pyrocatechol, is known to be light-sensitive and can discolor upon exposure to air and light.[4] It is best practice to protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
pH: The stability of phenolic compounds can be pH-dependent. Avoid strongly acidic or alkaline conditions unless your experimental protocol specifies them.
-
Temperature: For short-term use, keep solutions on ice. For long-term storage, adhere to the recommended temperatures of -20°C or -80°C.[3]
Q3: My experimental results are inconsistent. Could the compound be degrading?
A3: Inconsistent results could be due to compound degradation.
-
Visual Inspection: Check your solid compound and solutions for any color change. Pyrocatechol, the aglycone, can turn brown upon oxidation.[5]
-
Proper Storage: Ensure that the compound has been stored correctly according to the guidelines in the "Storage and Handling" section. Improper storage can lead to degradation over time.
-
Fresh Solutions: Prepare fresh solutions for your experiments whenever possible, especially for sensitive assays. Avoid repeated freeze-thaw cycles.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
A1: There is limited direct information on the specific biological activity of this compound in the scientific literature. However, its aglycone, pyrocatechol, has been studied for various biological effects, including antioxidant and pro-oxidant activities.[6] Notably, pyrocatechol has been identified as a potential inhibitor of CD151, a protein implicated in breast cancer progression.[7][8] This suggests that this compound could be a subject for investigation in similar biological contexts, though its activity may differ from the aglycone due to the presence of the glucose moiety.
Q2: What are the known applications of this compound?
A2: The most frequently cited application of this compound is as a precursor in the synthesis of azo dyes.[2] It is a phenolic glycoside that can be used in chemical synthesis.[2]
Q3: Is there a detailed experimental protocol available for using this compound?
Experimental Protocol: Synthesis of an Azo Dye (Illustrative)
This protocol is a general illustration of how this compound might be used as a coupling component in azo dye synthesis. Safety Precautions: This experiment should be performed in a fume hood with appropriate PPE. Diazonium salts can be explosive when dry and should be kept in a cold aqueous solution.
-
Diazotization of an Aromatic Amine:
-
Dissolve a primary aromatic amine (e.g., sulfanilic acid) in an aqueous sodium carbonate solution.
-
In a separate flask, prepare a solution of sodium nitrite (B80452) in water.
-
Cool both solutions in an ice bath.
-
Slowly add the sodium nitrite solution to the amine solution while keeping the temperature below 5°C to form the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve this compound in a cooled, dilute sodium hydroxide (B78521) solution.
-
Slowly add the freshly prepared, cold diazonium salt solution to the this compound solution with constant stirring, while maintaining a low temperature.
-
The formation of a colored precipitate indicates the formation of the azo dye.
-
-
Isolation and Purification:
-
The colored product can be isolated by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials.
-
The product can be further purified by recrystallization.
-
Hypothetical Signaling Pathway Involving Pyrocatechol as a CD151 Inhibitor
The following diagram illustrates a hypothetical signaling pathway based on the known inhibitory activity of pyrocatechol (the aglycone) on CD151. This is presented as a potential area of investigation for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 3. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Human Metabolome Database: Showing metabocard for Pyrocatechol (HMDB0000957) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Pyrocatechol and Arbutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of pyrocatechol (B87986) and arbutin (B1665170). While the initial topic of interest was pyrocatechol monoglucoside, a comprehensive search of the available scientific literature did not yield specific data on the antioxidant activity of this glycoside. Therefore, this guide will focus on its parent compound, pyrocatechol (also known as catechol), and compare its antioxidant potential with that of arbutin, a glycoside of hydroquinone (B1673460). This analysis is supported by published experimental data and detailed methodologies for the most common antioxidant assays.
Executive Summary
Arbutin, a well-known skin-lightening agent, exhibits antioxidant properties, although its efficacy can vary depending on the assay used. It has been reported to show weaker activity in DPPH assays compared to its precursor, hydroquinone, but demonstrates strong scavenging activity against ABTS radicals[1]. Pyrocatechol, a dihydroxy-benzene, is also recognized for its antioxidant capabilities[2]. The available data suggests that pyrocatechol may possess a stronger radical scavenging activity in certain assays compared to arbutin extracts. However, it is crucial to note that the glycosylation of pyrocatechol to form this compound could significantly alter its antioxidant profile.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant capacity of pyrocatechol and arbutin from in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant potency.
| Compound | Assay | IC50 Value | Reference |
| Pyrocatechol | DPPH | 18.57 µg/mL | [3] |
| Arbutin (Extract) | DPPH | 2.04 ± 0.31 mg/mL | [4] |
| Arbutin-loaded Hydrogel | ABTS | 92.40 ± 0.02 % scavenging activity | [5] |
Note: The data presented is sourced from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution. The arbutin data is from an extract and a hydrogel formulation, which may not represent the activity of the pure compound.
Antioxidant Mechanisms and Signaling Pathways
The primary mechanism by which phenolic compounds like pyrocatechol and arbutin exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.
Pyrocatechol: As a catechol, it possesses two adjacent hydroxyl groups on the aromatic ring, which enhances its ability to scavenge free radicals. Beyond direct radical scavenging, pyrocatechol can modulate cellular antioxidant pathways. It has been suggested that pyrocatechol can influence the NF-κB and Nrf2 signaling pathways. By potentially downregulating the pro-inflammatory NF-κB pathway and activating the Nrf2 pathway, pyrocatechol can lead to the increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1)[3].
Arbutin: Being a glucoside of hydroquinone, arbutin's antioxidant activity is attributed to the hydroxyl group on the hydroquinone moiety[1]. Some studies suggest that the glycosidic bond may be hydrolyzed by skin microflora to release hydroquinone, a more potent antioxidant[6]. Arbutin has also been shown to have anti-inflammatory effects, which can be linked to its antioxidant properties[7].
Due to the lack of specific signaling pathway diagrams in the search results, a generalized diagram illustrating the role of antioxidants in mitigating oxidative stress is provided below.
Experimental Protocols
Detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays are provided below. These protocols are based on information from multiple sources to ensure a comprehensive overview[3][4][8][9][10].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Preparation of Test Samples: The test compounds (pyrocatechol, arbutin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the test sample is mixed with a fixed volume of the DPPH solution. A blank sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in its characteristic absorbance at 734 nm.
Procedure:
-
Generation of ABTS•⁺: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS radical cation.
-
Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: The test compounds and a positive control (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A small aliquot of the test sample is added to the ABTS•⁺ working solution.
-
Incubation: The reaction mixture is incubated for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Conclusion
Based on the limited available data, pyrocatechol appears to be a more potent antioxidant than arbutin in a DPPH radical scavenging assay. However, a direct and definitive comparison is challenging due to the lack of studies directly comparing the pure compounds under identical experimental conditions and the complete absence of data for this compound. The antioxidant activity of arbutin is well-documented, particularly its strong performance in the ABTS assay. The provided experimental protocols and workflows offer a standardized approach for researchers to conduct their own comparative studies. Future research should focus on evaluating the antioxidant capacity of this compound to provide a more direct and relevant comparison.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and efficacy of arbutin-loaded agarose hydrogel for antioxidant and depigmentation applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Cytotoxicity Analysis: Pyrocatechol Monoglucoside vs. Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of pyrocatechol (B87986) monoglucoside and hydroquinone (B1673460), two phenolic compounds of interest in various research and development fields. While direct comparative studies on the cytotoxicity of pyrocatechol monoglucoside against hydroquinone are limited in publicly available literature, this document synthesizes existing data on hydroquinone and related phenolic compounds, including pyrocatechol (the aglycone of this compound), to offer a predictive framework and guide for future research.
Executive Summary
Hydroquinone is a well-characterized compound with established cytotoxic and genotoxic effects across various cell lines. Its mechanisms of toxicity often involve the generation of reactive oxygen species (ROS), DNA damage, and apoptosis induction. Data on this compound is sparse. However, studies on its aglycone, pyrocatechol, and other phenolic glucosides suggest that the glycosylation of a phenolic compound can influence its cytotoxic profile, often leading to reduced toxicity compared to the parent molecule. This guide presents available quantitative data, detailed experimental protocols for cytotoxicity assessment, and visual representations of experimental workflows and potential signaling pathways to aid researchers in designing and interpreting their own studies.
Quantitative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for hydroquinone and related phenolic compounds. It is important to note the variability in cell lines, exposure times, and assay methods when comparing these values.
Table 1: In Vitro Cytotoxicity of Hydroquinone
| Cell Line | Assay | Exposure Time (h) | IC50 / LC50 | Citation |
| Human Lung Alveolar Epithelial Cells (A549) | Not Specified | 1 | LC50 = 59 µM | [1] |
| Human Lung Alveolar Epithelial Cells (A549) | Not Specified | 24 | LC50 = 33 µM | [1] |
| Human Retinal Pigment Epithelial Cells (ARPE-19) | Cell Viability Assay | 24 | Significant cell death at 100-500 µM | [2] |
| Rat Retinal Neurosensory Cells (R-28) | Cell Viability Assay | 24 | Significant decrease in viability at 50 µM | [2] |
| Human Microvascular Endothelial Cells (HMVEC) | Cell Viability Assay | 24 | Significant cell death at 100-500 µM | [2] |
| Human Dermal Fibroblast Cells (A375p) | MTT Assay | Not Specified | IC50 = 4.55 mM | [3] |
| Rat Liver Cells (BRL3A) | MTT Assay | Not Specified | IC50 > 4.55 mM | [3] |
| Human Peripheral Blood Lymphocytes | Apoptosis/Necrosis Assay | 24 | Weak cytotoxicity at 8, 140, and 280 µg/mL | [4] |
| HeLa, LS174, A549 (Human Cancer Cell Lines) | Microculture Tetrazolium Test | Not Specified | IC50 > 10.22 µg/mL (for a related hydroquinone derivative) | [5] |
Table 2: In Vitro Cytotoxicity of Pyrocatechol (Catechol) and Other Phenolic Glucosides
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 | Citation |
| Pyrocatechol (Catechol) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | 1 | Apoptosis from 100 µg/mL; Necrosis from 250 µg/mL | [6] |
| 4-Nitrocatechol (B145892) | Human Bronchial Epithelial Cells (BEAS-2B) | Not Specified | 24 | IC50 = 33 µg/mL | [7] |
| 4-Nitrocatechol | Human Bronchial Epithelial Cells (BEAS-2B) | Not Specified | 48 | IC50 = 8.8 µg/mL | [7] |
| Curculigoside J (Phenolic Glucoside) | Human Liver Cancer Cells (HepG2) | Not Specified | Not Specified | IC50 = 94.35 µM | [8] |
| Curculigoside J (Phenolic Glucoside) | Human Breast Cancer Cells (MCF7) | Not Specified | Not Specified | IC50 = 88.12 µM | [8] |
| Curculigoside K (Phenolic Glucoside) | Human Liver Cancer Cells (HepG2) | Not Specified | Not Specified | IC50 = 74.53 µM | [8] |
| Curculigoside K (Phenolic Glucoside) | Human Breast Cancer Cells (MCF7) | Not Specified | Not Specified | IC50 = 49.96 µM | [8] |
Experimental Protocols
A widely used method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
MTT Cell Viability Assay Protocol
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Test compounds (this compound, Hydroquinone) and vehicle control
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and Hydroquinone) in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in a comparative cytotoxicity study, the following diagrams have been generated using the DOT language.
Caption: General workflow for a comparative in vitro cytotoxicity study.
Caption: Putative signaling pathway for hydroquinone-induced cytotoxicity.
References
- 1. Genotoxicity of hydroquinone in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hydroquinone on retinal and vascular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assessment of the cytotoxic, DNA damaging, and cytogenetic effects of hydroquinone in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of catechol on human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for cytotoxicity and mitochondrial dysfunction in human lung cells exposed to biomass burning aerosol constituents: Levoglucosan and 4-nitrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qlkh.humg.edu.vn [qlkh.humg.edu.vn]
A Comparative Guide to Analytical Methods for Pyrocatechol Monoglucoside Detection
For researchers, scientists, and professionals in drug development, the accurate and efficient detection of Pyrocatechol monoglucoside is crucial for various applications, including pharmacokinetic studies, quality control of natural products, and cosmetic ingredient analysis. This guide provides an objective comparison of common analytical methods for the detection of this compound, supported by representative experimental data and protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is the most cited technique for the analysis of this compound.[1][2][3] The following table summarizes the performance of different HPLC detection methods.
| Analytical Method | Instrumentation | Principle | Selectivity | Sensitivity | Quantitative Capability | Key Application |
| HPLC-UV/Vis | HPLC with UV/Vis Detector | Measures the absorbance of UV or visible light by the analyte. | Moderate | µg/mL range | Good | Routine quality control, purity assessment. |
| HPLC-DAD/PDA | HPLC with Diode Array Detector / Photodiode Array Detector | Acquires a full UV-Vis spectrum at each point in the chromatogram. | Good | µg/mL range | Good | Peak purity analysis, compound identification by UV spectrum.[1][3] |
| HPLC-MS | HPLC coupled with a Mass Spectrometer | Separates ions based on their mass-to-charge ratio (m/z). | Very High | ng/mL to pg/mL range | Excellent | Definitive identification, quantification in complex matrices, metabolite studies.[1][3] |
| HPLC-MS/MS | HPLC coupled with a Tandem Mass Spectrometer | Involves multiple stages of mass analysis for structural elucidation and highly selective quantification. | Excellent | pg/mL to fg/mL range | Excellent | Trace level quantification in biological samples, structural confirmation. |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below is a representative protocol for the analysis of this compound using HPLC-MS.
Protocol: Analysis of this compound by HPLC-MS
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
1. Sample Preparation (from a plant extract)
-
Extraction: Homogenize 1 g of the powdered plant material with 20 mL of 80% methanol (B129727) in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Instrument: A standard HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry Conditions
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Expected [M-H]⁻ ion for this compound: m/z 271.01.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.
Method Selection Guide
This flowchart provides a logical approach to selecting the most suitable analytical method based on the research objectives.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9828407B2 - Water soluble and activable phenolic derivatives with dermocosmetic and therapeutic applications and process for preparing said derivatives - Google Patents [patents.google.com]
- 3. EP1867729A1 - Water soluble phenolics derivatives with dermocosmetic and therapeutic applications - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Pyrocatechol Monoglucoside and its Aglycone, Pyrocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of pyrocatechol (B87986) monoglucoside and its aglycone, pyrocatechol. While direct experimental data comparing the two is limited in publicly available literature, this document synthesizes information on the known activities of pyrocatechol and the general effects of glycosylation on phenolic compounds to offer a scientifically grounded comparison.
Introduction to Pyrocatechol and the Influence of Glycosylation
Pyrocatechol, also known as catechol, is a dihydroxybenzene that serves as a fundamental structure for numerous bioactive molecules.[1] It is recognized for a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common modification of phenolic compounds in nature.[4] This process significantly alters the physicochemical properties of the parent molecule, or aglycone. Generally, glycosylation increases water solubility and stability.[4][5][6] However, it can also modulate the biological activity, often by masking the functional groups responsible for the aglycone's effects.[4]
This guide will explore the anticipated differences in the biological activities of pyrocatechol monoglucoside compared to pyrocatechol, supported by data from analogous compounds and established biochemical principles.
Structural Comparison
The primary difference between pyrocatechol and this compound is the presence of a glucose molecule attached to one of the hydroxyl groups of the pyrocatechol ring. This structural change is the basis for the predicted differences in their biological activities.
Comparative Analysis of Biological Activities
The following table summarizes the expected differences in the biological activities of this compound and pyrocatechol. These comparisons are based on established principles of structure-activity relationships for phenolic compounds and their glycosides.
| Biological Activity | Pyrocatechol (Aglycone) | This compound (Glycoside) | Rationale for Predicted Difference |
| Antioxidant Activity | High | Moderate to Low | The free hydroxyl groups of pyrocatechol are crucial for its radical scavenging activity.[1] Glycosylation of one hydroxyl group is expected to reduce this activity, as it hinders the ability to donate a hydrogen atom. The overall activity would depend on the specific antioxidant mechanism and assay conditions. |
| Tyrosinase Inhibition | High | Low to Inactive | The two adjacent hydroxyl groups of pyrocatechol are essential for chelating the copper ions in the active site of tyrosinase. Masking one of these hydroxyls with a bulky glucose unit is predicted to significantly decrease or abolish inhibitory activity. |
| Anti-inflammatory Activity | Moderate to High | Likely Lower | Pyrocatechol exhibits anti-inflammatory effects by inhibiting pathways such as NF-κB.[7] As the free phenolic structure is often key to this activity, glycosylation may diminish the anti-inflammatory potential. |
| Antimicrobial Activity | Moderate | Likely Lower | The antimicrobial action of phenolic compounds is often attributed to their interaction with microbial cell membranes and proteins. The presence of a hydrophilic sugar moiety could reduce the compound's ability to penetrate microbial membranes, thus lowering its antimicrobial efficacy.[3] |
| Water Solubility | Moderate | High | The addition of the polar glucose molecule significantly increases the hydrophilicity, leading to higher water solubility for the glucoside compared to the aglycone.[5][6] |
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the biological activities discussed are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[5]
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (pyrocatechol and this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or control to the wells.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation can be monitored spectrophotometrically at 475 nm. Inhibitors of tyrosinase will reduce the rate of this color formation.
-
Procedure:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA (e.g., 10 mM) in the same buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent.
-
In a 96-well plate, add 125 µL of phosphate buffer, 50 µL of the test compound at various concentrations, and 50 µL of the L-DOPA solution.
-
Initiate the reaction by adding 25 µL of the tyrosinase solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined from a dose-response curve.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in immune cells.
-
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) as part of the inflammatory response. NO is unstable and quickly oxidizes to nitrite (B80452). The concentration of nitrite in the cell culture medium can be measured using the Griess reagent, which forms a colored azo dye.
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Conclusion
While direct comparative experimental data for this compound versus pyrocatechol is not extensively available, a strong theoretical and inferential case can be made for significant differences in their biological activities. Pyrocatechol's bioactivity is largely dependent on its free hydroxyl groups. The glycosylation in this compound is expected to decrease its antioxidant, tyrosinase inhibitory, and likely its anti-inflammatory and antimicrobial activities, while significantly enhancing its water solubility. Further experimental studies are warranted to quantitatively confirm these predicted differences and to fully elucidate the biological potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
Pyrocatechol vs. Pyrocatechol Monoglucoside: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of pyrocatechol (B87986) and its monoglucoside derivative. Understanding the pharmacokinetic profiles of these compounds is crucial for their application in research and drug development. While direct comparative studies on pyrocatechol monoglucoside are limited, this guide draws upon established principles of xenobiotic metabolism and data from analogous phenolic compounds to provide a robust analysis.
Executive Summary
Pyrocatechol, a simple phenolic compound, and its monoglucoside represent the aglycone and a glycosidic form, respectively. Their fundamental structural difference dictates distinct pathways of absorption, metabolism, and excretion, ultimately defining their systemic exposure and potential biological activity. In essence, pyrocatechol is readily available for absorption but is also rapidly metabolized, whereas this compound's absorption is likely transporter-mediated and it may act as a pro-drug, releasing pyrocatechol upon hydrolysis.
Comparative Bioavailability Profile
The following table summarizes the key pharmacokinetic parameters for pyrocatechol and this compound. The data for this compound is inferred from studies on structurally similar phenolic glycosides, such as flavonoid glucosides.
| Parameter | Pyrocatechol | This compound | Rationale & Supporting Evidence |
| Absorption Mechanism | Primarily passive diffusion in the small intestine. | Likely involves active transport via sodium-dependent glucose transporters (SGLT1) and glucose transporters (GLUT2) in the small intestine.[1] Some hydrolysis by gut microbiota may also release pyrocatechol for passive diffusion. | Aglycones, being more lipophilic, generally favor passive diffusion. Glycosides often utilize sugar transporters for intestinal uptake.[1][2] |
| Rate of Absorption (Tmax) | Rapid | Potentially rapid, but may be slower than pyrocatechol depending on transporter efficiency and subsequent hydrolysis. | Studies on quercetin (B1663063) glucosides show rapid absorption, with Tmax values around 0.7 hours.[3][4][5][6] |
| Extent of Absorption (Cmax & AUC) | Moderate to high, but limited by extensive first-pass metabolism. | The systemic exposure to the intact glucoside may be low. The overall bioavailability of pyrocatechol from the glucoside depends on the efficiency of hydrolysis and subsequent metabolism. | Flavonoid aglycones are generally more bioavailable than their glycoside counterparts.[1] However, this is not always the case, and the sugar moiety plays a significant role.[6] |
| Metabolism | Extensive first-pass metabolism in the intestine and liver. Major pathways include glucuronidation and sulfation.[7] | Can be hydrolyzed to pyrocatechol by intestinal enzymes (e.g., lactase-phlorizin hydrolase) or gut microbiota. The released pyrocatechol then undergoes the same metabolic fate as ingested pyrocatechol.[2] | The cleavage of the sugar moiety is a critical step in the metabolism of many phenolic glycosides.[2][8] |
| Major Metabolites | Pyrocatechol glucuronide, pyrocatechol sulfate (B86663). | Pyrocatechol glucuronide, pyrocatechol sulfate (following hydrolysis of the monoglucoside). | Glucuronidation and sulfation are common phase II metabolic pathways for phenolic compounds.[7] |
| Elimination | Rapid excretion of metabolites, primarily in the urine. | Rapid excretion of metabolites in the urine. | The addition of glucuronic acid or sulfate groups increases water solubility, facilitating renal clearance. |
Experimental Protocols
To definitively determine and compare the bioavailability of pyrocatechol and this compound, a standard crossover pharmacokinetic study in an animal model (e.g., rats) or human volunteers would be required.
In Vivo Bioavailability Study Protocol
-
Subjects: A cohort of healthy subjects (animal or human) would be selected and fasted overnight.
-
Dosing: Subjects would be randomly assigned to receive a single oral dose of either pyrocatechol or this compound. After a washout period, they would receive the other compound.
-
Blood Sampling: Blood samples would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma would be separated and analyzed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent compounds and their major metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Urine Collection: Urine samples would be collected over 24 hours to quantify the excretion of metabolites.
Visualizing the Metabolic Pathways
The following diagrams illustrate the comparative metabolic pathways of pyrocatechol and this compound.
Caption: Metabolic pathway of orally administered pyrocatechol.
Caption: Metabolic pathway of orally administered this compound.
Conclusion
The bioavailability of pyrocatechol and this compound is expected to differ significantly due to their distinct absorption and metabolic pathways. Pyrocatechol is likely absorbed more rapidly via passive diffusion but undergoes extensive first-pass metabolism, which may limit its systemic availability. Conversely, this compound's absorption is probably reliant on active transport mechanisms and it requires hydrolysis to release the active pyrocatechol moiety. This could potentially lead to a more sustained release of pyrocatechol and a different metabolite profile. For drug development purposes, this compound could be considered a pro-drug of pyrocatechol, a strategy that could be employed to modify the pharmacokinetic profile of the parent compound. Further in vivo studies are necessary to fully elucidate and quantify these differences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Could flavonoid aglycones prevent the absorption of flavonoid glycosides by inhibiting sodium-dependent glucose transporter-1 in the small intestine? [explorationpub.com]
The Untapped Potential of Pyrocatechol Monoglucoside: A Roadmap for Biomarker Validation
For researchers, scientists, and drug development professionals, the quest for novel biomarkers is a critical frontier in advancing disease diagnosis, prognosis, and therapeutic monitoring. While numerous compounds are under investigation, Pyrocatechol monoglucoside, a phenolic glycoside found in various plant species, remains a largely unexplored candidate. This guide provides a comprehensive framework for the validation of this compound as a potential biomarker, outlining a hypothetical yet rigorous pathway from initial discovery to clinical application. In the absence of direct validation studies, this document serves as a roadmap, offering standardized protocols and comparative benchmarks essential for its evaluation against established biomarkers.
Introduction to this compound
This compound is a naturally occurring phenolic compound.[1][2][3] Phenolic glycosides, as a class, are known for their diverse biological activities, and some have been explored as biomarkers for dietary intake and chemotaxonomic classification.[4][5][6] However, to date, no specific research has been published validating this compound as a clinical biomarker for any disease. This guide, therefore, presents a hypothetical validation workflow, providing the necessary experimental designs and data presentation templates to systematically assess its potential.
A Proposed Workflow for Biomarker Validation
The validation of a novel biomarker is a multi-stage process that begins with discovery and culminates in clinical utility. The following workflow outlines the critical steps required to evaluate this compound.
Caption: A proposed four-phase workflow for the validation of this compound as a potential biomarker.
Experimental Protocols
Quantitative Analysis of this compound in Biological Samples using UPLC-MS/MS
This protocol describes a method for the accurate quantification of this compound in human plasma or urine.
1. Sample Preparation:
-
To 200 µL of plasma or urine, add 600 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through initial infusion experiments.
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for evaluating a candidate biomarker. The following tables provide templates for summarizing key validation parameters.
Table 1: Analytical Validation Summary of the UPLC-MS/MS Assay for this compound
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 98.5% (at 3 concentrations) |
| Precision (%RSD) | < 15% | Intra-day: 4.2%; Inter-day: 6.8% |
| Limit of Detection (LoD) | Signal-to-Noise > 3 | 0.1 ng/mL |
| Limit of Quantification (LoQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Matrix Effect | 80-120% | 95.2% |
| Stability (Freeze-Thaw) | < 15% degradation | 5.3% degradation after 3 cycles |
Table 2: Hypothetical Clinical Performance of this compound vs. a Gold Standard Biomarker
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the ROC Curve (AUC) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| This compound | 85 | 90 | 0.92 | 88 | 87 |
| Gold Standard Biomarker X | 88 | 85 | 0.90 | 83 | 90 |
Signaling Pathway and Logical Relationships
Understanding the potential biological role of this compound is essential. As a phenolic compound, it may be involved in pathways related to oxidative stress or inflammation.
Caption: A hypothetical pathway illustrating the potential biological origin of this compound as a biomarker.
Conclusion
While the validation of this compound as a clinical biomarker is yet to be undertaken, its chemical nature as a phenolic glycoside suggests potential biological relevance. The framework presented in this guide provides a clear and structured approach for its systematic evaluation. By following rigorous analytical and clinical validation protocols, and by comparing its performance against existing standards, the true potential of this compound as a novel biomarker can be objectively determined. This roadmap is intended to encourage and facilitate the necessary research to uncover what could be a valuable new tool in the arsenal (B13267) of researchers and clinicians.
References
- 1. 2-Hydroxyphenyl D-glucopyranoside | CAS#:2400-71-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Compounds as Unambiguous Chemical Markers for the Identification of Keystone Plant Species in the Bale Mountains, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrocatechol Monoglucoside and Other Phenolic Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyrocatechol (B87986) monoglucoside and other selected phenolic glycosides—arbutin and salidroside—focusing on their antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of direct experimental data for pyrocatechol monoglucoside, this guide utilizes data for its aglycone, pyrocatechol, as a proxy to provide a foundational comparison. This information is intended to support research and drug development efforts in exploring the therapeutic potential of these compounds.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of pyrocatechol, arbutin, and salidroside.
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value | Source |
| Pyrocatechol | Data not available | - |
| Arbutin | ~21.5 µg/mL | [1] |
| Salidroside | Data varies (e.g., 5.33 µg/mL for a related compound in an extract) | [2] |
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Effective Concentration / IC50 Value | Cell Line | Source |
| Pyrocatechol | >2.5 µM (inhibits LPS-induced responses) | RAW264.7 | [3] |
| Arbutin | Suppresses LPS-induced NO production (dose-dependent) | BV2 microglia | [4] |
| Salidroside | Reduces inflammatory markers (e.g., TNF-α, IL-6) | In vivo (pMCAO model) | [5] |
Table 3: Comparison of Anticancer Activity (Cytotoxicity)
| Compound | IC50 Value | Cell Line | Source |
| Pyrocatechol | Reduces viability of MDA-MB 231 cells | MDA-MB 231 | [6] |
| Arbutin | ~3.85 mM (acetylated arbutin) | B16 murine melanoma | [7] |
| Arbutin | 30 µM | Rat C6 glioma | [8] |
| Salidroside | 70-264 µg/mL | Bladder cancer cell lines | [9] |
| Salidroside | Inhibits proliferation in a dose-dependent manner | A549 lung cancer | [10] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental procedures relevant to the assessment of these phenolic glycosides.
Figure 1. Anti-inflammatory mechanism of Pyrocatechol.
Figure 2. DPPH radical scavenging assay workflow.
Figure 3. Tyrosinase inhibition assay workflow.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Pyrocatechol, Arbutin, Salidroside)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test samples and positive control to different wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
For the blank, use the solvent instead of the test sample. The control wells contain the solvent and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[3][11][12][13][14]
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Arbutin, etc.)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent. Prepare serial dilutions from the stock solutions.
-
-
Assay:
-
In a 96-well microplate, add a volume of the phosphate buffer, the tyrosinase solution, and each concentration of the test compounds or positive control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
-
Measurement: Immediately measure the absorbance at 475 nm at different time intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate of Control Reaction - Rate of Sample Reaction) / Rate of Control Reaction] x 100 The IC50 value is determined from the plot of percent inhibition versus the concentration of the inhibitor.[15][16][17][18][19]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include a control group with cells treated only with LPS and a blank group with untreated cells.
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the concentration of nitrite in the samples. The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group. The IC50 value can then be determined.[20][21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. tandfonline.com [tandfonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Resveratrol-4‑O-D‑(2'-galloyl)-glucopyranoside exerts an anticancer effect on leukemia cells via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrocatechol Monoglucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrocatechol (B87986) monoglucoside derivatives, focusing on their potential as therapeutic agents. Due to the limited direct research on a broad range of pyrocatechol monoglucoside derivatives, this guide draws comparisons from the biological activities of pyrocatechol and its non-glycosylated derivatives, the well-studied hydroquinone (B1673460) glucoside (arbutin), and general principles of how glycosylation impacts the bioactivity of phenolic compounds.
Introduction to Pyrocatechol and the Influence of Glycosylation
Pyrocatechol, also known as catechol, is a phenolic compound featuring two hydroxyl groups on adjacent carbons of a benzene (B151609) ring. This ortho-dihydroxy functionality is a key pharmacophore responsible for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The antioxidant properties of pyrocatechol and its derivatives stem from their ability to scavenge free radicals and reactive oxygen species.
Glycosylation, the attachment of a sugar moiety to a molecule, can significantly alter the physicochemical and biological properties of phenolic compounds. Generally, the addition of a glucoside can:
-
Increase water solubility and stability : This can improve the pharmacokinetic profile of a drug candidate.
-
Modulate biological activity : The sugar moiety can influence how the molecule interacts with biological targets. In some cases, activity may be reduced in vitro, with the aglycone being released in vivo to exert its effect.
-
Influence bioavailability : Glycosylation can affect absorption and metabolism.
Comparative Biological Activities
This section compares the antioxidant, anti-inflammatory, and tyrosinase inhibitory activities of pyrocatechol derivatives and their potential glucosides, with other relevant compounds.
Antioxidant Activity
The antioxidant activity of phenolic compounds is strongly linked to the presence and position of hydroxyl groups. The catechol structure is a potent radical scavenger.
Table 1: Comparison of Antioxidant Activity of Pyrocatechol Derivatives and Related Compounds
| Compound | Assay | IC50 / EC50 | Reference |
| Pyrocatechol | DPPH | Data not readily available in comparative studies | |
| 4-Methylcatechol | DPPH | Potent antioxidant activity noted | [1][2] |
| Bis-pyrocatechol thioethers | DPPH | EC50 values demonstrate antioxidant activity | [3] |
| Phenylpropanoid Glycosides | DPPH | Higher scavenging abilities than ascorbic acid | [4] |
| Resveratrol 3-β-glucoside | DPPH | Low radical-scavenging activity | [5] |
| Resveratrol (aglycone) | DPPH | Higher activity than its glucosides | [5] |
| Kaempferol (aglycone) | DPPH & ABTS | Higher activity than its glycosides | [6] |
| Kaempferol-7-O-glucoside | DPPH & ABTS | Lower activity than the aglycone | [6] |
IC50/EC50 values represent the concentration required to inhibit/effect 50% of the activity. Lower values indicate higher potency.
Structure-Activity Relationship for Antioxidant Activity:
-
Free Hydroxyl Groups : The presence of free hydroxyl groups, particularly in the ortho position (the catechol moiety), is crucial for high antioxidant activity.
-
Glycosylation : The glycosylation of a phenolic hydroxyl group generally leads to a decrease in in vitro radical scavenging activity, as the hydroxyl group is no longer available to donate a hydrogen atom.[5][6] However, this may not reflect in vivo activity where enzymatic hydrolysis can release the active aglycone.
-
Substituents on the Ring : The nature and position of other substituents on the aromatic ring can modulate the antioxidant activity.
Logical Relationship of Glycosylation and Antioxidant Activity
Caption: Effect of glucosylation on pyrocatechol properties.
Anti-inflammatory Activity
Pyrocatechol and its derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
| Pyrocatechol | LPS-stimulated microglia | Decreased NO and TNF-α production | [1] |
| 4-Methylcatechol | LPS-stimulated microglia | Decreased NO and TNF-α production | [1] |
| Catechol Derivatives | LPS-stimulated microglia | Inhibition of iNOS and TNF-α expression | [1] |
| Flavone di-C-Glycosides | LPS-stimulated RAW 264.7 cells | Inhibition of NO production, reduction of iNOS and COX-2 expression | [7] |
| Kaempferol (aglycone) | LPS-induced RAW 264.7 cells | Inhibition of NO and ROS production | [6] |
| Kaempferol Glycosides | LPS-induced RAW 264.7 cells | Less active than the aglycone | [6] |
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Catechol Moiety : The catechol structure is important for anti-inflammatory activity, contributing to the inhibition of pro-inflammatory enzymes and cytokines.[1][8]
-
Inhibition of NF-κB Pathway : Catechols have been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.[1]
-
Glycosylation : While direct comparative data for pyrocatechol glucosides is scarce, studies on other phenolic glycosides suggest that the aglycone is often the more potent anti-inflammatory agent in vitro.[6]
Signaling Pathway for Catechol-mediated Anti-inflammatory Action
Caption: Inhibition of the NF-κB pathway by catechols.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. Hydroquinone, a structural isomer of pyrocatechol, and its glucoside, arbutin (B1665170), are well-known tyrosinase inhibitors.
Table 3: Comparison of Tyrosinase Inhibitory Activity
| Compound | Source of Tyrosinase | IC50 | Reference |
| Hydroquinone | Mushroom | Potent inhibitor, but with cytotoxicity concerns | [9][10] |
| β-Arbutin (Hydroquinone-β-D-glucopyranoside) | Mushroom & Mouse Melanoma | Weaker inhibitor than α-arbutin | [11] |
| α-Arbutin (Hydroquinone-α-D-glucopyranoside) | Mouse Melanoma | 0.48 mM (10x more potent than β-arbutin) | [11] |
| Kojic Acid | Mushroom | Standard inhibitor, IC50 varies | [12][13] |
| Hydroquinone Ester Derivatives | Mushroom | IC50 as low as 0.18 µM | [9] |
| Flavonoid Glycosides | Mushroom | Varied, some potent (e.g., Quercetin-3-O-β-galactopyranoside, IC50 = 40.94 µM) | [14] |
Structure-Activity Relationship for Tyrosinase Inhibition:
-
Structural Similarity to Tyrosine : Compounds that mimic the structure of tyrosine, the natural substrate of tyrosinase, can act as competitive inhibitors. Both hydroquinone and pyrocatechol are structurally similar to the phenolic part of tyrosine.
-
Glycosylation : In the case of arbutin, the glucose moiety is crucial for its safety profile compared to hydroquinone. The anomeric configuration of the glycosidic bond is important, with α-arbutin being a more potent inhibitor than β-arbutin.[11] This suggests that the spatial arrangement of the sugar affects binding to the enzyme's active site.
-
Catechols as Substrates/Inhibitors : Catechols can also act as substrates for the diphenolase activity of tyrosinase. However, certain catechol derivatives have been shown to be effective inhibitors.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM) and stored in the dark.
-
Sample Preparation : The test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in a suitable solvent.
-
Reaction : A fixed volume of the DPPH solution is added to the sample solutions in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
Griess Assay for Nitric Oxide (Anti-inflammatory Activity)
This assay measures the production of nitric oxide (NO) by cells, a key mediator of inflammation, by quantifying its stable breakdown product, nitrite (B80452).
-
Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).
-
Sample Collection : The cell culture supernatant is collected.
-
Griess Reagent : The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide (B372717) in acidic solution) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The two solutions are mixed just before use.
-
Reaction : The cell supernatant is mixed with the Griess reagent in a 96-well plate.
-
Incubation : The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measurement : The absorbance of the resulting azo dye is measured at a wavelength of around 540-550 nm.
-
Quantification : The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.
-
Reagent Preparation : Prepare a phosphate (B84403) buffer (pH 6.8), a solution of mushroom tyrosinase, a substrate solution (L-DOPA or L-tyrosine), and solutions of the test compounds and a positive control (e.g., kojic acid or arbutin) in a suitable solvent.
-
Pre-incubation : In a 96-well plate, the tyrosinase enzyme is pre-incubated with the test compound for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25-37°C).
-
Reaction Initiation : The reaction is initiated by adding the substrate (L-DOPA).
-
Measurement : The formation of dopachrome (B613829) is monitored by measuring the increase in absorbance at approximately 475-490 nm over time.
-
Calculation : The rate of reaction is determined, and the percentage of tyrosinase inhibition is calculated. The IC50 value is determined from a dose-response curve.
Conclusion
-
The catechol moiety is fundamental for antioxidant and anti-inflammatory activities.
-
Glycosylation is a key modification that can enhance the solubility and stability of pyrocatechol derivatives, potentially improving their pharmacokinetic profiles. However, it may reduce in vitro activity, which could be restored in vivo.
-
For tyrosinase inhibition , the pyrocatechol structure is a promising scaffold, and as shown by the arbutin example, glycosylation can lead to safer and still effective inhibitors. The stereochemistry of the glycosidic bond is a critical factor for activity.
Further research involving the synthesis and systematic biological evaluation of a library of this compound derivatives is necessary to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
- 1. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. core.ac.uk [core.ac.uk]
- 6. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Glycosylation of Phenolic Antioxidants: Phosphorylase-Mediated Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in the enzymatic glycosylation of phenolic compounds | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Human Metabolome Database: Showing metabocard for 4-Methylcatechol 1-glucuronide (HMDB0240458) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Efficacy of "Pyrocatechol monoglucoside" vs other tyrosinase inhibitors
A comprehensive guide for researchers and drug development professionals on the efficacy of common tyrosinase inhibitors. This guide provides a comparative analysis of key inhibitors, their mechanisms of action, and supporting experimental data. Due to a lack of publicly available data on the tyrosinase inhibitory activity of "Pyrocatechol monoglucoside," this document will focus on a comparison of other widely studied and utilized tyrosinase inhibitors: Kojic Acid, Arbutin (B1665170), and Hydroquinone (B1673460).
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a crucial copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1][2] The overproduction and accumulation of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and age spots.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][4] Tyrosinase inhibitors work by interfering with the catalytic activity of the enzyme, thereby reducing melanin synthesis.[5][6][7]
Comparative Efficacy of Selected Tyrosinase Inhibitors
While a direct comparison with "this compound" is not possible due to the absence of available efficacy data, this section provides a detailed comparison of three widely recognized tyrosinase inhibitors: Kojic Acid, Arbutin (in its α and β forms), and Hydroquinone. The efficacy of these inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The following table summarizes the reported IC50 values for Kojic Acid, Arbutin, and Hydroquinone against mushroom tyrosinase, which is commonly used in in vitro screening assays. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.[8][9]
| Inhibitor | IC50 (µM) | Source of Tyrosinase | Notes |
| Kojic Acid | 14.15 - 48.62 | Mushroom | A well-known inhibitor often used as a positive control.[10][11] |
| α-Arbutin | 8000 | Mushroom | Reported to be more potent than β-arbutin in some studies.[8] |
| β-Arbutin | 900 | Mushroom | A naturally occurring hydroquinone glucoside. |
| Deoxyarbutin | 0.05 | - | A synthetic derivative of arbutin with significantly higher potency. |
| Hydroquinone | 22.78 | Mushroom | A potent inhibitor, though its use is regulated due to safety concerns.[3] |
Mechanism of Action and Signaling Pathways
Tyrosinase catalyzes two key reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of eumelanin (B1172464) and pheomelanin. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the active site of the enzyme or to the enzyme-substrate complex.
Caption: Simplified Melanogenesis Pathway and the Point of Intervention for Tyrosinase Inhibitors.
Experimental Protocols
The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, a common method for screening and comparing the efficacy of potential inhibitors.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (potential inhibitors)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds and kojic acid in a suitable solvent (e.g., DMSO) to prepare stock solutions, and then dilute to various concentrations with phosphate buffer.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at different concentrations
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 10-20 minutes) using a microplate reader. The absorbance change corresponds to the formation of dopachrome.
4. Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General Experimental Workflow for a Tyrosinase Inhibition Assay.
Conclusion
While information on "this compound" as a tyrosinase inhibitor is not currently available in the public domain, a comparative analysis of established inhibitors such as Kojic Acid, Arbutin, and Hydroquinone provides valuable insights for researchers. The selection of an appropriate tyrosinase inhibitor for research or product development will depend on a variety of factors, including its potency (IC50 value), mechanism of action, solubility, stability, and safety profile. The standardized in vitro assays, as outlined in this guide, are fundamental for the initial screening and characterization of novel tyrosinase inhibitors. Further cellular and in vivo studies are necessary to validate the efficacy and safety of these compounds for cosmetic and therapeutic applications.
References
- 1. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9828407B2 - Water soluble and activable phenolic derivatives with dermocosmetic and therapeutic applications and process for preparing said derivatives - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BMS-986242 [CAS: 1923844-48-7] IDO1 Inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 9. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid-Eugenol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Guide to Assessing the Immunoanalytical Cross-Reactivity of Pyrocatechol Monoglucoside
Introduction
Pyrocatechol (B87986) monoglucoside is a glycosylated form of pyrocatechol (also known as catechol). The presence of the glucose moiety can significantly alter the molecule's chemical properties, including its potential to interfere with immunoassays. Cross-reactivity in an immunoassay occurs when a substance other than the intended analyte is recognized by the assay's antibodies, leading to inaccurate (typically overestimated) quantification of the target analyte. This guide provides a framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of pyrocatechol monoglucoside in immunoassays. Due to the scarcity of publicly available, specific cross-reactivity data for this compound, this document outlines the experimental protocols and data presentation strategies necessary to conduct such an evaluation.
Data Presentation
When conducting a cross-reactivity study, it is crucial to present the findings in a clear and standardized format. The following table provides a template for summarizing the quantitative data obtained from such experiments. This structure allows for easy comparison of the cross-reactivity of this compound and related compounds across different immunoassay platforms.
Table 1: Comparative Cross-Reactivity of this compound and Structurally Related Compounds
| Compound Tested | Immunoassay for Analyte X (e.g., Cortisol) | Immunoassay for Analyte Y (e.g., Estradiol) | Immunoassay for Analyte Z (e.g., Dopamine) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Pyrocatechol | Data to be generated | Data to be generated | Data to be generated |
| Analyte X (Cortisol) | 100% | Not Applicable | Not Applicable |
| Analyte Y (Estradiol) | Not Applicable | 100% | Not Applicable |
| Analyte Z (Dopamine) | Not Applicable | Not Applicable | 100% |
| Other relevant compounds | Data to be generated | Data to be generated | Data to be generated |
| Cross-reactivity is expressed as a percentage relative to the target analyte of the immunoassay. |
Experimental Protocols
A standardized protocol is essential for generating reliable and reproducible cross-reactivity data. The following is a detailed methodology for assessing the cross-reactivity of this compound in a competitive immunoassay format.
Objective: To determine the percentage of cross-reactivity of this compound and other relevant compounds in a specific immunoassay.
Materials:
-
The immunoassay kit for the target analyte (including coated plates, primary antibody, enzyme-conjugated secondary antibody, substrate, and wash buffers).
-
Standard solutions of the target analyte at known concentrations.
-
Stock solutions of this compound and other potential cross-reactants (e.g., pyrocatechol, other catechols, and structurally related metabolites) of high purity.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Preparation of Standard Curve: Prepare a serial dilution of the target analyte standard to generate a standard curve according to the immunoassay kit's instructions. This typically involves a range of concentrations that will produce a dose-response curve from maximum to minimum signal.
-
Preparation of Test Compound Solutions: Prepare serial dilutions of this compound and other test compounds in the assay buffer. The concentration range should be wide enough to potentially produce a 50% displacement of the signal.
-
Assay Procedure:
-
Add a fixed amount of the primary antibody and the enzyme-conjugated analyte to each well of the microplate (as per the kit instructions).
-
To the appropriate wells, add the standard solutions, the test compound solutions, or a blank (assay buffer only).
-
Incubate the plate for the manufacturer-recommended time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve with the absorbance values against the log of the standard concentrations.
-
Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
-
For each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Visualizing Experimental Workflow and Concepts
Diagrams are a powerful tool for illustrating complex processes and relationships. Below are Graphviz diagrams representing a typical experimental workflow for assessing cross-reactivity and the underlying principle of cross-reactivity in a competitive immunoassay.
Caption: Workflow for Immunoassay Cross-Reactivity Testing.
Caption: Principle of Antibody Cross-Reactivity.
Safety Operating Guide
Prudent Disposal of Pyrocatechol Monoglucoside: A Procedural Guide
This guide provides essential information for the safe handling and disposal of pyrocatechol (B87986), intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets for pyrocatechol and are designed to minimize risk and ensure regulatory compliance.
Immediate Safety and Hazard Information
Pyrocatechol is a hazardous substance that requires careful handling. It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] Immediate action is required in case of exposure.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[2][3][4] |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin.[2][3][4] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye damage/irritation.[1][2][3][4] |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[1][2][3][4] |
| Carcinogenicity (Category 1B) | May cause cancer.[1][2][3] |
| Aquatic Toxicity (Acute, Category 2) | Toxic to aquatic life.[3] |
Personal Protective Equipment (PPE)
When handling pyrocatechol or its derivatives, appropriate personal protective equipment is mandatory.
-
Hand Protection: Wear protective gloves. Inspect gloves prior to use and use proper glove removal technique.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.[4]
-
Skin and Body Protection: Wear protective clothing.[2]
-
Respiratory Protection: If dust is generated, wear a suitable respirator.[5]
Spill and Contamination Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[4][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]
-
Cleanup: For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4]
-
Decontamination: Wash the spill area thoroughly.
Disposal Workflow
The proper disposal of pyrocatechol monoglucoside involves a series of steps to ensure the safety of personnel and the environment. The following diagram illustrates the logical workflow for the disposal process.
Caption: this compound disposal workflow.
Detailed Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage:
-
Final Disposal:
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
